Cerdulatinib functions as a dual inhibitor of spleen tyrosine kinase (SYK) and the Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) [1] [2]. By targeting these kinases, it concurrently blocks two critical pro-survival signaling networks in lymphoid cells.
This dual action is significant because cancer cells can receive survival signals from both the BCR and various cytokines in the tumor microenvironment. Simultaneously blocking both pathways can induce apoptosis more effectively than targeting either pathway alone [4].
The table below summarizes its primary kinase targets and their roles:
| Kinase Target | Role in Signaling Pathways | Cellular Functions Affected |
|---|---|---|
| SYK | B-cell Receptor (BCR) signaling [1] | B-cell activation, proliferation, survival [1] |
| JAK1 | JAK/STAT signaling for multiple cytokines (e.g., IL-2, IL-4, IL-6, IL-10, interferons) [5] [3] | Immune cell activation, inflammation, proliferation [3] |
| JAK2 | JAK/STAT signaling for hormones (e.g., EPO, TPO, GH) and some cytokines [5] [3] | Hematopoiesis, cell growth [3] |
| JAK3 | JAK/STAT signaling for cytokines using the common gamma chain (γc) receptor (e.g., IL-2, IL-4, IL-7, IL-15, IL-21) [5] [3] | Lymphocyte development and function [3] |
| TYK2 | JAK/STAT signaling for IL-12, IL-23, and type I interferons [3] | T-helper cell differentiation, inflammatory responses [3] |
Preclinical studies demonstrate that this compound's dual inhibition translates into broad anti-tumor activity across various B-cell malignancies.
The following diagram illustrates how this compound blocks these key signaling pathways to induce anti-tumor effects:
This compound simultaneously inhibits SYK and JAKs to block pro-survival signals and induce apoptosis.
In Diffuse Large B-cell Lymphoma (DLBCL), this compound induced apoptosis and cell cycle arrest at the G1/S phase in both the ABC and GCB subtypes. This was associated with caspase-3 and PARP cleavage, inhibition of RB phosphorylation, and downregulation of cyclin E [1].
In Chronic Lymphocytic Leukemia (CLL), a key mechanism of this compound-induced apoptosis is the downregulation of MCL-1, a pro-survival BCL-2 family protein. This effect occurred even in the presence of protective stromal cell co-cultures or survival factors like IL-4, CD40L, and anti-IgM. Notably, primary CLL samples from patients with resistance to ibrutinib (a BTK inhibitor) remained sensitive to this compound [4].
Phase I clinical trial data provides evidence of target engagement and its relationship to tumor response in patients with relapsed/refractory B-cell malignancies.
| Pharmacodynamic Parameter | Finding | Clinical Correlation |
|---|---|---|
| Pathway Inhibition (IC₅₀) | 0.27 to 1.11 μmol/L against BCR, IL2, IL4, and IL6 signaling in whole blood [6] | Confirms potent dual-target inhibition at achievable drug concentrations. |
| Biomarker Changes | Reduction in serum inflammation markers; decreased CD69, CD86, CD5; enhanced CXCR4 on B-cells [6] | Correlates with suppression of B-cell activation and loss of proliferative capacity. |
| Tumor Response | Inhibition of pAKT and pERK in tumor cells [4] | Significant correlation between extent of SYK/JAK pathway inhibition and tumor response [6]. |
To help you evaluate or replicate key findings, here are summaries of the methodologies used in pivotal studies.
1. Investigating Anti-tumor Activity in DLBCL Cell Lines [1]
2. Assessing Apoptosis and Overcoming Resistance in Primary CLL [4]
This compound has demonstrated clinical activity in early-phase trials. In a Phase 2 study for relapsed/refractory non-Hodgkin lymphoma (NHL), it showed rapid tumor responses [7]:
Responses were also observed in heavily pre-treated patients, including those who relapsed on ibrutinib or venetoclax [7]. This clinical profile supports the preclinical rationale that dual SYK/JAK inhibition can be effective where single-agent therapy fails.
Cerdulatinib simultaneously targets two key signaling networks that promote B-cell survival and proliferation.
The diagram below illustrates the core signaling pathways targeted by this compound.
This compound inhibits SYK and JAK/STAT signaling pathways.
This compound has demonstrated broad anti-tumor activity across several B-cell malignancy models, as summarized in the table below.
| Malignancy Model | Key Preclinical Findings | Clinical Trial Context |
|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) | Induces apoptosis (time/concentration-dependent); overcomes IL-4/CD40L/NLC-mediated protection; synergizes with venetoclax [3]. | Phase 1/2a trial (NCT01994382) in relapsed/refractory B-cell malignancies [3] [4]. |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Induces apoptosis & cell cycle arrest (G1/S); inhibits BCR signaling & STAT3 phosphorylation in ABC and GCB subtypes [5]. | Investigated in early-phase clinical trials [5]. |
| Other B-cell Malignancies | Inhibits B-cell activation and demonstrates efficacy in vivo models [2]. | Phase 1 data showed tumor responses in FL, DLBCL, and MCL; tolerated exposures achieved complete SYK/JAK inhibition in patient whole blood [4]. |
In a phase I clinical trial, this compound achieved complete SYK and JAK pathway inhibition at tolerated exposures. The IC₅₀ values for various signaling pathways in patient whole blood were determined [4]:
| Signaling Pathway | Stimulus | Readout | IC₅₀ (μmol/L) |
|---|---|---|---|
| BCR | anti-IgM | pBLNK | 0.27 |
| BCR | anti-IgM | pERK | 0.46 |
| IL-2 | IL-2 | pSTAT5 | 0.32 |
| IL-4 | IL-4 | pSTAT6 | 1.11 |
| IL-6 | IL-6 | pSTAT3 | 0.53 |
The following methodologies are critical for evaluating this compound's activity in a research setting, based on published studies.
This compound represents a promising multi-targeted therapeutic strategy for relapsed/refractory B-cell malignancies. Its ability to concurrently inhibit SYK and JAK kinases allows it to disrupt both tumor-intrinsic signaling and microenvironmental protection. The experimental protocols outlined provide a framework for researchers to further investigate its mechanistic and combinatory potential.
Cerdulatinib simultaneously targets two critical pro-survival signaling pathways: the B-cell receptor (BCR) pathway via SYK inhibition and the cytokine signaling pathway via JAK inhibition [1] [2].
The following diagram illustrates the key signaling pathways targeted by this compound and its mechanism of action:
Figure 1: this compound inhibits the JAK-STAT and SYK-driven BCR signaling pathways. It blocks JAK-mediated phosphorylation of STATs and SYK-mediated activation of downstream survival pathways, leading to suppressed transcription of pro-survival genes.
For researchers evaluating this compound in vitro, the following methodologies from the literature provide a robust framework.
The anti-proliferative activity of this compound can be quantitatively measured using the [3H]-thymidine incorporation assay [6].
[3H]-thymidine for several hours. Measure the incorporated radioactivity using a scintillation counter [6].To confirm that reduced proliferation is due to cell death, annexin V/propidium iodide (PI) staining followed by flow cytometry is a standard method [6] [5].
Western blot analysis is crucial for verifying that this compound effectively inhibits its intended targets [1] [5].
The antitumor activity of this compound has been demonstrated across various hematologic malignancies, both in preclinical models and clinical trials, as shown in the table below.
| Cancer Model / Type | Experimental System | Key Reported Findings |
|---|---|---|
| DLBCL | In vitro (cell lines) & primary tumor cells [1] | Induced apoptosis (caspase-3/PARP cleavage); inhibited pSYK & pSTAT3; broad activity in ABC and GCB subtypes [1] |
| CLL | In vitro (primary cells) [2] | Induced apoptosis where ibrutinib (BTKi) failed; downregulated MCL-1; overcame ibrutinib resistance [2] |
| ATLL | In vitro & In vivo (mouse model) [5] | Suppressed cell growth; induced G2/M arrest & apoptosis; reduced tumor burden in mice [5] |
| PTCL | Phase 2a Clinical Trial (R/R patients) [7] [8] | ORR of 36.2%; particularly effective in AITL/TFH subtype (ORR 51.9%) [7] |
Cerdulatinib is a reversible ATP-competitive inhibitor that potently targets key kinases involved in oncogenic signaling and the tumor microenvironment.
Table 1: Key Pharmacodynamic Properties of this compound
| Property | Description |
|---|---|
| Primary Targets | Dual inhibitor of SYK and JAK (JAK1, JAK2, JAK3, TYK2) families [1] [2]. |
| Other Targets | Also inhibits FMS (CSF1R) [1]. |
| Mechanism | Reversible ATP-competitive inhibitor [2]. |
| IC₅₀ Values | Low nanomolar range against TYK2, JAK1, JAK2, JAK3, FMS, and SYK [1]. |
| Key Pathways Inhibited | B-cell receptor (BCR) signaling (via SYK) and cytokine signaling (via JAK/STAT) [3] [2]. |
| Cellular Effects | Reduces markers of B-cell (CD69, CD86) and T-cell activation; modulates cytokine and chemokine expression (e.g., CXCR4) [3]. |
The dual inhibition of SYK and JAK simultaneously targets tumor-intrinsic survival signals and disrupts the protective tumor microenvironment [3] [2]. This mechanism is particularly relevant in hematologic malignancies where these pathways are often constitutively active.
The diagram below illustrates the core signaling pathways targeted by this compound and its downstream effects.
This compound inhibits SYK and JAK kinase families, blocking key oncogenic and inflammatory signaling pathways.
Clinical studies demonstrate that this compound achieves target inhibition at tolerated doses and shows meaningful activity in relapsed/refractory hematologic malignancies.
Table 2: Clinical Efficacy from Select Trials
| Trial / Population | Dosing | Key Efficacy Findings (ORR/CR) | Pharmacodynamic Correlates |
|---|---|---|---|
| Phase I - B-cell Malignancies (CLL/SLL, FL, DLBCL, MCL) [3] | Oral, once or twice daily | Meaningful clinical responses observed. | Whole blood IC₅₀ of 0.27–1.11 μmol/L against BCR/IL signaling. Inhibition correlated with tumor response [3]. |
| Phase 2a - Relapsed/Refractory PTCL [4] | 30 mg oral, twice daily in 28-day cycles | ORR: 36.2% CR: 12 pts, PR: 9 pts AITL/TFH Subtype ORR: 51.9% (10 CR, 4 PR) [4] | Data from other trials shows SYK expression and JAK/STAT mutations are common drivers in PTCL [2]. | | Phase 2a - Relapsed/Refractory CTCL [2] | 30 mg oral, twice daily in 28-day cycles | ORR: 50% (5/10 evaluable pts) CR: 10% (1/10) [2] | Rapid improvement in pruritus correlated with clinical response [2]. |
The safety profile of this compound is generally considered acceptable and manageable in clinical trials.
Most Common Adverse Events: Diarrhea, nausea, and asymptomatic elevations in amylase and lipase were frequently reported [2] [4].
Grade ≥3 Treatment-Emergent Adverse Events:
A significant gap exists in the publicly available detailed pharmacokinetic data for this compound.
Available PK-Associated Data:
Key Data Marked as "Not Available": Public resources like DrugBank explicitly list fundamental PK parameters—including absorption, volume of distribution, protein binding, route of elimination, and half-life—as not available [5]. This information is likely proprietary and held by the developing company.
Based on the available evidence, the following points are key for researchers:
Future research directions will focus on obtaining complete PK/PD modeling data, identifying robust predictive biomarkers for patient selection, and exploring effective combination therapies.
Cerdulatinib exerts its effects by reversibly competing with ATP for the binding sites in the catalytic domains of SYK and JAK family kinases. This dual inhibition simultaneously disrupts two critical pro-survival signaling networks in lymphoid cells [1].
The following diagram illustrates the key signaling pathways targeted by this compound and the experimental workflow for validating its effects.
This compound's dual inhibition provides a synergistic approach to suppressing malignant cell survival and proliferation, particularly in cancers where these pathways are co-opted [2] [3].
Research on this compound spans biochemical, cellular, and in vivo models. The table below summarizes common experimental methodologies and key findings from the literature.
| Experimental Model | Protocol Summary | Key Findings / Readouts |
|---|---|---|
| Purified Kinase Assays [1] | Assessment of inhibitor potency against a panel of 270 purified human kinases. IC₅₀ values determined via concentration-response curves. | Potency (IC₅₀) against SYK, JAK1, JAK2, JAK3, TYK2; selectivity profile. |
| Cell Line Studies (DLBCL, ATLL) [2] [3] | Treatment of lymphoma/leukemia cell lines (e.g., various DLBCL, HTLV-1-transformed T-cells). Viability assessed by WST-8 assay; apoptosis by flow cytometry (APO2.7) and Western Blot (cleaved caspases, PARP). | Dose-dependent ↓ viability; ↑ apoptosis; cell cycle arrest; ↓ pSYK, pSTAT3, pAKT, pERK. |
| Signaling Analysis (Western Blot) [2] [3] | Cells treated with this compound, stimulated, then lysed. Proteins separated by SDS-PAGE, transferred to membrane, and probed with phospho-specific antibodies. | Inhibition of pathway activation (e.g., ↓ pSYK, pSTAT3, pSTAT5, pAKT, pERK, p-IκBα). |
| Primary Tumor Cell Studies [2] | Ex-vivo treatment of primary DLBCL tumor cells isolated from patients. Analysis of signaling (phospho-flow) and cell viability. | Inhibition of BCR and JAK/STAT signaling in primary cells; induction of cell death. |
| In Vivo Models (ATLL) [3] | Oral dosing of this compound in mouse xenograft models of ATLL. Tumor volume measured over time. | Suppression of tumor growth; inhibition of in-vivo pathway phosphorylation. |
Findings from mechanistic studies translate into observable clinical effects. In a phase I clinical trial of patients with relapsed/refractory B-cell malignancies:
The preclinical development of cerdulatinib involved a series of standardized assays to define its potency, selectivity, and mechanism of action.
The following diagram illustrates the core signaling pathways targeted by this compound and the logical flow of its mechanism of action:
This compound dually inhibits SYK and JAK/STAT oncogenic signaling pathways.
Based on the strong preclinical rationale, this compound advanced into clinical trials, primarily for relapsed or refractory hematologic malignancies. The following table summarizes key efficacy findings from published studies:
| Cancer Type | Study Phase | Response Data | Key Findings |
|---|---|---|---|
| Peripheral T-cell Lymphoma (PTCL) | Phase 2a [3] [4] | ORR: 36.2% (12 CR, 9 PR); AITL/TFH subtype ORR: 51.9% (10 CR, 4 PR) | Median duration of response in AITL/TFH was 12.9 months [3]. |
| Cutaneous T-cell Lymphoma (CTCL) | Phase 2a [4] | ORR: 50% (1 CR, 4 PR) in first 10 evaluable patients | Rapid improvements in pruritus (itching) correlated with clinical response [4]. |
| Diffuse Large B-cell Lymphoma (DLBCL) | Preclinical [2] | Induced apoptosis & cell cycle arrest in ABC and GCB cell lines | Phospho-protein analysis confirmed inhibition of both BCR (pSYK) and JAK/STAT (pSTAT3) signaling [2]. |
The most common treatment-emergent adverse events in clinical trials included diarrhea, elevated lipase, and elevated amylase [3] [4]. The elevations in pancreatic enzymes were often asymptomatic and manageable with dose modification [3].
The following table consolidates the primary inhibitory concentrations of this compound for SYK, JAK family members, and TYK2, primarily derived from biochemical assays [1] [2].
| Kinase Target | IC50 Value (nM) |
|---|---|
| TYK2 | 0.5 [2] |
| JAK2 | 6 [2] |
| JAK3 | 8 [2] |
| JAK1 | 12 [2] |
| SYK | 32 [2] |
The provided IC50 values are typically determined through biochemical kinase assays [1]. In these experiments, the kinase of interest is isolated, and this compound is tested across a range of concentrations to measure its direct effect on enzymatic activity.
Beyond these foundational assays, researchers use cellular and functional assays to confirm that the drug engages its targets in a more complex biological environment [1] [3]. Key methodologies include:
This compound's therapeutic potential stems from its ability to simultaneously disrupt two critical signaling pathways in immune and blood cancer cells: the B-Cell Receptor (BCR) pathway and the JAK-STAT pathway [1] [3]. The following diagram illustrates how it targets these key nodes.
This dual mechanism is particularly relevant in diseases like Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-Cell Lymphoma (DLBCL), where it can counteract microenvironmental survival signals and induce cancer cell death [1] [3].
The atomic-level view from the crystal structure shows how cerdulatinib achieves its potent inhibition.
The structural data for the this compound-JAK2 complex was generated using well-established crystallographic techniques. Here are the key experimental protocols from the research:
The structural data connects directly to this compound's function as a promising therapeutic agent.
| Kinase Target | Binding Affinity (Kd, nM) | Activity Inhibition (IC50, nM) |
|---|---|---|
| JAK1 | 23 | 22 |
| JAK2 | 4.8 | 11 |
| JAK3 | 3.3 | 25 |
| TYK2 | 6.9 | 26 |
| SYK | Information not in search results | Information not in search results |
For researchers seeking to delve deeper, the following resources are available:
This compound (formerly known as PRT062070) represents a novel class of targeted cancer therapeutics that simultaneously inhibits multiple key signaling pathways in B-cell malignancies. As an orally available small-molecule ATP-competitive inhibitor, this compound demonstrates potent activity against spleen tyrosine kinase (SYK) and Janus kinases (JAK1, JAK2, JAK3, TYK2), making it uniquely positioned to address the complex signaling networks that drive B-cell proliferation and survival. The drug emerged from extensive structure-activity relationship studies aimed at developing a dual-purpose therapeutic capable of targeting both B-cell receptor (BCR)-associated signaling and cytokine-mediated survival pathways, which often function in concert to promote malignant B-cell persistence and therapy resistance [1].
The scientific rationale for dual SYK/JAK inhibition stems from growing understanding of the tumor microenvironment and its role in supporting malignant B-cell survival. In lymphoid tissues, CLL and DLBCL cells receive critical survival signals not only through autonomous BCR signaling but also via paracrine and autocrine cytokine networks involving IL-4, IL-6, and IL-10. These cytokines activate JAK/STAT signaling pathways that complement BCR-derived signals and can diminish the effectiveness of single-targeted agents. This compound's ability to simultaneously block both signaling axes represents a strategic approach to overcome the limitations of single-pathway inhibitors and address the heterogeneity of B-cell malignancies at the molecular level [2] [1].
This compound functions as a reversible ATP-competitive inhibitor that binds to the catalytic domains of both SYK and JAK family kinases, preventing their phosphorylation and subsequent activation. Biochemical assays reveal this compound's comprehensive kinase inhibition profile, with particularly potent activity against SYK (IC50 = 2-12 nM), JAK1 (IC50 = 12 nM), JAK2 (IC50 = 0.5 nM), JAK3 (IC50 = 8 nM), and TYK2 (IC50 = 0.5 nM) [3] [1]. This broad coverage across SYK and JAK family members enables the compound to simultaneously disrupt multiple signaling networks that B-cell malignancies depend on for survival and proliferation. Specificity profiling across 270 purified kinases demonstrated that this compound maintains high specificity for its intended targets, with only 24 kinases inhibited by >80% when tested at concentrations 10-fold above the SYK IC50 value [1].
The structural composition of this compound (4-(cyclopropylamino)-2-({4-[4-(ethylsulfonyl)piperazin-1-yl]phenyl}amino)pyrimidine-5-carboxamide hydrochloride) optimizes kinase binding while maintaining favorable pharmaceutical properties for oral administration. The compound's molecular design facilitates reversible binding to the ATP pockets of target kinases, creating a transient but potent inhibition that can be therapeutically managed with appropriate dosing schedules. This balanced inhibition profile distinguishes this compound from earlier generation SYK or JAK inhibitors that typically target only one of these pathways, potentially limiting their efficacy in heterogeneous B-cell malignancies where multiple signaling networks may be active simultaneously [1].
This compound potently inhibits BCR signaling cascades primarily through its suppression of SYK activation. Upon BCR engagement by antigen, SYK is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A/CD79B, where it becomes activated and initiates downstream signaling through multiple pathways including PI3K-AKT, BTK-PLCγ2, and RAS-MAPK cascades, ultimately leading to NF-κB activation and pro-survival gene expression [3]. This compound treatment effectively blocks this signaling cascade at its origin by preventing SYK phosphorylation and activation, thereby aborting the entire BCR signaling program before it can trigger downstream survival mechanisms.
In primary CLL cells, this compound demonstrates dose-dependent inhibition of BCR-mediated signaling events, including phosphorylation of SYK (Y525/526), ERK, and AKT, with IC50 values ranging from 0.27 to 1.11 μmol/L depending on the specific phosphorylation event measured [4]. This inhibition translates to functional blockade of BCR-driven responses, including impaired calcium flux, reduced expression of activation markers (CD69, CD86), and diminished secretion of BCR-dependent chemokines (CCL3, CCL4) [2]. The compound effectively counteracts the protective effects of nurse-like cells (NLCs) – key components of the tumor microenvironment that support CLL survival through BCR engagement and cytokine secretion – further highlighting its ability to disrupt microenvironmental support networks [2].
The JAK/STAT pathway represents the second major signaling network targeted by this compound. In B-cell malignancies, particularly ABC-DLBCL and CLL, cytokine signaling through IL-4, IL-6, and IL-10 activates JAK family kinases, leading to phosphorylation of STAT transcription factors (especially STAT3 and STAT6) that drive expression of pro-survival genes like BCL-XL and MCL-1 [3] [2]. This compound potently inhibits cytokine-induced STAT phosphorylation, with demonstrated efficacy against IL-4-induced STAT6 phosphorylation and IL-6-induced STAT3 phosphorylation in primary CLL and DLBCL cells [2] [4].
This JAK/STAT inhibition has particularly important implications for overcoming microenvironment-mediated drug resistance. IL-4 signaling in CLL lymph nodes significantly enhances surface IgM expression and potentiates BCR-mediated signaling, creating a synergistic relationship between the two pathways that this compound is uniquely positioned to disrupt [2]. Additionally, by preventing STAT3-mediated upregulation of anti-apoptotic proteins, this compound counteracts a key survival mechanism that protects malignant B-cells from conventional chemotherapy and targeted agents. The dual targeting approach thereby addresses both autonomous tumor signaling and microenvironmental support mechanisms through a single therapeutic agent.
Table 1: Key Kinase Targets of this compound and Their Roles in B-cell Signaling
| Kinase Target | IC50 Value (nM) | Primary Role in B-cell Signaling | Downstream Effects |
|---|---|---|---|
| SYK | 2-12 | Initiates BCR signaling cascade | Activates PI3K-AKT, BTK-PLCγ2, RAS-MAPK pathways |
| JAK1 | 12 | Mediates cytokine signaling | Phosphorylates STAT transcription factors |
| JAK2 | 0.5 | Crucial for growth factor signaling | Regulates cell proliferation and survival |
| JAK3 | 8 | Primarily immune cytokine signaling | Important for IL-4 and IL-21 responses |
| TYK2 | 0.5 | Initiates type I interferon signaling | Modulates immune activation and inflammation |
In CLL, this compound demonstrates potent pro-apoptotic activity against primary tumor cells, with effects that are particularly pronounced in high-risk disease subtypes. The compound induces apoptosis in a time- and concentration-dependent manner, with enhanced sensitivity observed in IGHV unmutated samples that typically exhibit greater BCR signaling capacity and responsiveness to IL-4 [2]. Additional factors associated with increased this compound sensitivity include elevated surface IgM expression, CD49d positivity, and ZAP70 expression – all markers associated with more aggressive CLL disease course [2]. This correlation between drug sensitivity and adverse prognostic markers suggests this compound may offer particular benefit for patients with high-risk CLL who often respond poorly to conventional therapies.
A critically important property of this compound is its ability to overcome microenvironmental protection. When CLL cells are co-cultured with nurse-like cells (NLCs) or stimulated with survival factors like anti-IgM, IL-4, and CD40L, they typically develop resistance to apoptosis induced by targeted agents. This compound effectively counteracts this protection by preventing the upregulation of key anti-apoptotic proteins MCL-1 and BCL-XL that are normally induced by these microenvironmental signals [2]. This capability distinguishes this compound from more selective BCR pathway inhibitors whose efficacy can be limited by compensatory cytokine signaling in lymphoid tissue microenvironments.
Furthermore, this compound demonstrates promising activity in combination regimens, particularly with the BCL-2 inhibitor venetoclax (ABT-199). In CLL samples treated with IL-4 and CD40L to simulate microenvironmental signaling, this compound synergizes with venetoclax to induce significantly greater apoptosis than either agent alone [2]. This synergistic relationship stems from this compound's suppression of MCL-1 and BCL-XL, which leaves BCL-2 as the primary anti-apoptotic protein, thereby enhancing venetoclax-mediated BCL-2 inhibition. This rational combination approach addresses a key resistance mechanism that can limit the effectiveness of venetoclax monotherapy in some CLL patients.
This compound exhibits broad anti-tumor activity across DLBCL molecular subtypes, including both activated B-cell (ABC) and germinal center B-cell (GCB) classifications. In a panel of eleven DLBCL cell lines representing both subtypes, this compound induces apoptosis associated with caspase-3 and PARP cleavage, hallmarks of mitochondrial-mediated cell death [3]. The compound also disrupts cell cycle progression by blocking the G1/S transition and causing cell cycle arrest, accompanied by inhibition of RB phosphorylation and down-regulation of cyclin E [3]. This dual effect on both survival and proliferation pathways enhances its anti-lymphoma activity and distinguishes it from agents that target only one of these processes.
Tissue microarray analysis of 62 primary DLBCL tumors revealed that 58% expressed either phosphorylated SYK or STAT3 or both, providing a strong biological rationale for dual SYK/JAK inhibition in a majority of DLBCL cases [3]. Importantly, both ABC and GCB subtypes exhibited phosphorylation of these targets, though with different BCR and JAK/STAT signaling profiles, suggesting this compound could have activity across the DLBCL spectrum despite their molecular heterogeneity. In primary DLBCL tumor cells, this compound effectively blocks both JAK/STAT and BCR signaling pathways, accompanied by significant tumor cell death [3].
The ability of this compound to target multiple signaling pathways simultaneously may help overcome resistance mechanisms that limit the effectiveness of more selective agents in DLBCL. For instance, ibrutinib (a BTK inhibitor) produces response rates of only 37% in ABC-DLBCL and 5% in GCB-DLBCL, with resistance often mediated by mutations in MYD88, CARD11, or A20 that maintain NF-κB activation independent of BTK [3]. By simultaneously targeting both SYK (upstream of BTK) and JAK/STAT pathways, this compound may circumvent these resistance mechanisms and provide broader coverage against the diverse signaling abnormalities present in DLBCL.
Table 2: Anti-tumor Effects of this compound in B-cell Malignancies
| Malignancy | Apoptosis Induction | Cell Cycle Effects | Key Signaling Pathways Inhibited | Microenvironment Effects |
|---|---|---|---|---|
| CLL | Time- and concentration-dependent; enhanced in IGHV unmutated samples | Moderate G1 arrest | BCR signaling, IL-4/STAT6 pathway | Overcomes NLC-mediated protection; blocks CCL3/CCL4 production |
| ABC-DLBCL | Caspase-3 and PARP cleavage | G1/S block; RB dephosphorylation; cyclin E downregulation | BCR signaling, JAK/STAT3 pathway | Reduces autocrine IL-6/IL-10 survival signaling |
| GCB-DLBCL | Caspase-3 and PARP cleavage | G1/S block; RB dephosphorylation; cyclin E downregulation | BCR signaling, moderate JAK/STAT | Independent of NF-κB activation status |
Initial clinical investigations of this compound have demonstrated promising anti-tumor activity along with acceptable tolerability in patients with relapsed/refractory B-cell malignancies. In a phase I dose-escalation study enrolling patients with CLL/small lymphocytic lymphoma (SLL), follicular lymphoma, DLBCL, and mantle cell lymphoma, this compound administration achieved complete SYK and JAK pathway inhibition in patient whole blood at tolerated exposures [4]. Significant correlations were observed between the extent of target inhibition and tumor response, providing clinical validation of the drug's dual mechanism of action.
A recently published phase 2a study (NCT01994382) investigated this compound in relapsed/refractory peripheral T-cell lymphoma (PTCL), demonstrating the broad applicability of this dual inhibition approach across lymphoid malignancies. In this trial, patients received 30 mg oral this compound twice daily in 28-day cycles, producing an overall response rate (ORR) of 36.2% across various PTCL subtypes, including 12 complete responses and 9 partial responses [5]. Notably, the ORR was 51.9% for angioimmunoblastic T-cell lymphoma/T follicular helper (AITL/TFH) subtypes, with median duration of response reaching 12.9 months in this population [5]. These results confirm that this compound achieves clinically meaningful activity in heavily pretreated patients and supports its continued development across lymphoid malignancies.
Comprehensive pharmacodynamic analyses from clinical trials have provided compelling evidence of this compound's dual mechanism of action in patients. Following this compound administration, researchers observed potent inhibition of multiple signaling pathways in patient whole blood, with IC50 values against BCR, IL-2, IL-4, and IL-6 signaling pathways ranging from 0.27 to 1.11 μmol/L, depending on the specific phosphorylation event measured [4]. These concentrations are readily achievable at tolerated doses, with once-daily 45 mg dosing achieving a Cmax of approximately 2μM [2].
Several inflammatory biomarkers and immune cell surface markers showed consistent modulation following this compound treatment. Serum inflammation markers were significantly reduced by this compound administration, with several correlating with tumor response [4]. In CLL patients, diminished expression of the activation markers CD69 and CD86 was observed, along with reduced CD5 expression (a negative regulator of BCR signaling) and enhanced CXCR4 expression – changes consistent with BCR and IL-4 suppression and loss of proliferative capacity [4]. These pharmacodynamic biomarkers provide valuable tools for monitoring target engagement and biological activity in clinical settings and support the proposed mechanism of action for this compound.
Table 3: Clinical Pharmacodynamics of this compound in B-cell Malignancies
| Pharmacodynamic Parameter | Measurement Method | Effect of this compound | Correlation with Clinical Response |
|---|---|---|---|
| pSYK | Whole blood phospho-flow cytometry | Inhibition with IC50 ~0.27 μmol/L | Significant correlation with tumor reduction |
| pSTAT3/6 | Whole blood phospho-flow cytometry | Inhibition with IC50 0.5-1.11 μmol/L | Significant correlation with tumor reduction |
| Serum inflammation markers | Multiplex cytokine assays | Significant reduction | Several markers correlated with response |
| CD69/CD86 expression | Flow cytometry on CLL cells | Diminished expression | Consistent with reduced activation status |
| CD5 expression | Flow cytometry on CLL cells | Reduced expression | Enhances BCR signaling sensitivity |
The evaluation of this compound's effects on BCR and cytokine signaling pathways employs well-established phospho-flow cytometry and immunoblotting techniques. For BCR signaling assessment, primary CLL cells or DLBCL cell lines are suspended at 1-2×10^7 cells/mL in serum-free media and pre-treated with varying concentrations of this compound (typically 0.1-1 μM) or vehicle control for 1-2 hours [2]. Cells are then stimulated with soluble or immobilized anti-IgM F(ab')2 fragments (2-10 μg/mL) for precise time intervals (typically 2-10 minutes) before immediate fixation with formaldehyde to preserve phosphorylation states.
For cytokine signaling analysis, cells are pre-treated with this compound followed by stimulation with recombinant human IL-4 (10-20 ng/mL) or IL-6 (10-50 ng/mL) for 15-30 minutes to activate JAK/STAT pathways [2]. Following stimulation, cells are fixed, permeabilized with methanol, and stained with fluorochrome-conjugated antibodies specific for phosphorylated signaling proteins (pSYK Y525/526, pERK, pAKT S473, pSTAT3 Y705, pSTAT6 Y641). Data acquisition by flow cytometry should include appropriate isotype controls and fluorescence-minus-one (FMO) controls to establish background staining levels and proper gating boundaries.
Calcium flux assays provide functional readouts of BCR pathway integrity and can be performed by loading CLL cells with Indo-AM fluorescent calcium indicator (1-2 μM) for 30 minutes at 37°C followed by treatment with this compound or vehicle control [2]. Baseline fluorescence is recorded for 60 seconds before addition of anti-IgM (5-10 μg/mL), with continued monitoring of calcium-dependent fluorescence for 5-10 minutes. Ionomycin (1 μM) serves as a positive control for calcium release. Data analysis typically calculates the ratio of peak fluorescence intensity to baseline following stimulation as a measure of BCR signaling strength.
Standardized apoptosis assessment protocols provide critical data on this compound's direct anti-tumor effects. For primary CLL cells or lymphoma cell lines, cells are cultured at 1-2×10^6 cells/mL in complete media (RPMI-1640 with 10% FBS) and treated with this compound across a concentration range (0.1-5 μM) for 24-72 hours [2]. Apoptosis is quantified using Annexin V/propidium iodide (PI) staining followed by flow cytometry analysis, with Annexin V+/PI- cells representing early apoptosis and Annexin V+/PI+ cells representing late apoptosis/necrosis.
For microenvironment protection assays, CLL cells are co-cultured with nurse-like cells (NLCs) generated by incubating autologous peripheral blood mononuclear cells for 7-14 days, or with CD40L-expressing fibroblasts (0.5-1×10^5 cells/mL) in the presence of IL-4 (10 ng/mL) [2]. This compound is added to these co-cultures alone or in combination with other agents (e.g., venetoclax), with apoptosis measured after 24-48 hours. These assays specifically test this compound's ability to counteract microenvironment-mediated drug resistance, a property of particular clinical relevance.
Combination studies with venetoclax or other targeted agents employ fixed-ratio drug dilutions and calculate combination indices using the Chou-Talalay method to quantify synergistic, additive, or antagonistic interactions [2]. Cells are treated with serial dilutions of this compound and venetoclax alone and in combination for 24-48 hours, followed by apoptosis measurement. Western blot analysis of anti-apoptotic proteins (BCL-2, MCL-1, BCL-XL) from treated cells helps elucidate mechanistic basis for any observed synergies.
The following diagram illustrates the core signaling pathways targeted by this compound and the experimental approaches used to evaluate its effects:
> This compound's dual inhibition of SYK and JAK kinases disrupts critical signaling pathways in B-cell malignancies, with specific experimental methods to evaluate each component.
Clinical pharmacodynamic assessment of this compound employs whole blood stimulation assays to monitor target engagement in patients participating in clinical trials. For these assays, blood samples are collected pre-dose and at specified timepoints post-cerdulatinib administration (typically 1-2 hours and 6-8 hours) [4]. Whole blood is aliquoted and stimulated with either anti-IgM (10-20 μg/mL) for BCR pathway activation or with specific cytokines (IL-2, IL-4, IL-6 at 10-50 ng/mL) for JAK/STAT pathway activation for 15-30 minutes at 37°C.
Following stimulation, blood is immediately fixed with formaldehyde, red blood cells are lysed, and leukocytes are permeabilized with methanol before staining with antibody panels for phospho-specific flow cytometry [4]. Key phosphorylation sites monitored include pSYK (Y525/526), pBTK (Y223), pERK (T202/Y204), pAKT (S473), pSTAT3 (Y705), and pSTAT6 (Y641). Data analysis should calculate the percentage inhibition of pathway phosphorylation compared to pre-dose samples, with IC50 values derived from dose-response relationships where possible.
Additional serum biomarker analyses include measurement of inflammatory cytokines (CCL3, CCL4, TNF-α, IL-6) using multiplex ELISA assays, as these have demonstrated correlation with tumor response in clinical studies [4]. For CLL patients, monitoring surface expression of activation markers (CD69, CD86) and migration receptors (CXCR4) on circulating tumor cells provides additional pharmacodynamic evidence of drug activity.
This compound represents a promising therapeutic strategy for B-cell malignancies through its unique dual inhibition of SYK and JAK/STAT signaling pathways. The compound's ability to simultaneously target both autonomous tumor signaling and microenvironmental support mechanisms addresses key limitations of more selective agents and provides a rational approach to overcome treatment resistance. Preclinical data demonstrating efficacy across CLL and DLBCL subtypes, including in high-risk molecular subsets, supports continued clinical development and suggests potential applications in multiple B-cell malignancies.
The synergistic relationship observed between this compound and venetoclax provides a particularly compelling combination strategy worthy of further clinical investigation. By suppressing MCL-1 and BCL-XL upregulation through JAK/STAT inhibition while venetoclax neutralizes BCL-2, this combination simultaneously targets multiple anti-apoptotic proteins that collaborate to maintain tumor cell survival. This approach may prove especially beneficial in lymphoid tissue microenvironments where cytokine signaling typically provides protective effects that limit the efficacy of single-agent targeted therapies.
The table below summarizes quantitative data from experiments investigating this compound's effects on DLBCL cell lines and primary tumor cells.
| Experimental Model | Treatment Conditions | Key Findings on Apoptosis & Cell Viability | Supporting Evidence |
|---|
| Panel of 11 DLBCL cell lines (ABC and GCB subtypes) [1] | • Treated with this compound. • Cell viability and apoptosis measured. | • Induced apoptosis in both ABC and GCB subtypes. • Evidenced by caspase-3 and PARP cleavage. [1] | Biochemical analysis (immunoblotting). | | Primary DLBCL tumor cells (GCB and non-GCB) [1] | • Treated with this compound. • Cell signaling and death assessed. | • Inhibited BCR and JAK/STAT signaling. • Induced cell death in primary tumor cells. [1] | Phospho-flow cytometry, cell death assays. | | DLBCL cell lines [1] | • Treated with this compound for cell cycle analysis. | • Blocked G1/S transition. • Caused cell cycle arrest. • Inhibited RB phosphorylation and downregulated cyclin E. [1] | Cell cycle analysis (e.g., flow cytometry). |
The experimental workflow for studying this compound's effects in DLBCL involves several key stages, from cell preparation to data analysis. The diagram below outlines this general process.
Here are the methodological details for the key experimental components illustrated above:
When planning experiments with this compound, consider these factors derived from the literature:
| Study Cohort | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Partial Response (PR) Rate | Median Time to Response | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|---|---|
| Monotherapy [1] | 42 | 42.9% (Safety Pop.) / 52.9% (Eval. Pop.) | 19.0% (Safety Pop.) / 23.5% (Eval. Pop.) | 23.8% (Safety Pop.) / 29.4% (Eval. Pop.) | 2.8 months | 12.7 months |
| Combination with Rituximab [1] | 26 | 76.9% | 23.1% | 53.8% | 1.8 months | 18.3 months |
The pharmacodynamic effects of cerdulatinib can be monitored to confirm target engagement, which correlates with tumor response [2].
The following diagram illustrates the experimental workflow for pharmacodynamic analysis:
The safety profile of this compound is generally manageable, with key laboratory abnormalities to monitor [3] [1] [4].
| Adverse Event | Incidence (Grade ≥3) | Clinical Notes |
|---|---|---|
| Amylase Elevation | 23.1% | Typically asymptomatic and transient; monitor serum levels. |
| Anemia | 20.0% | Manage with supportive care per institutional guidelines. |
| Lipase Elevation | 18.5% | Typically asymptomatic and transient; monitor serum levels. |
| Neutropenia | 12.3% | Monitor blood counts; assess for signs of infection. |
| Diarrhea | 7.7% | Manage with standard anti-diarrheal agents and hydration. |
This compound is a first-in-class, oral, reversible ATP-competitive dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK) family members (JAK1, JAK2, TYK2) [5] [1]. This dual action simultaneously targets two critical survival pathways in B-cell malignancies:
The following diagram illustrates this dual mechanism of action:
This compound demonstrates a predictable and manageable profile for use in relapsed/refractory B-cell malignancies, particularly follicular lymphoma. The 30 mg twice daily dosing achieves effective dual SYK/JAK pathway inhibition. The combination with rituximab appears to enhance efficacy without a significant increase in toxicity, offering a promising non-chemotherapy option for this patient population.
Cerdulatinib is a reversible ATP-competitive inhibitor that uniquely targets both spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members (JAK1, JAK2, JAK3, TYK2). This dual mechanism simultaneously disrupts B-cell receptor (BCR) signaling and cytokine-mediated pathways, representing a novel therapeutic approach for hematologic malignancies. The drug is currently in phase 1/2a clinical development for relapsed/refractory B-cell malignancies and peripheral T-cell lymphoma, with ongoing investigations exploring its potential in autoimmune conditions and topical formulations for dermatologic applications.
The molecular rationale for dual SYK/JAK inhibition stems from the recognized importance of both BCR signaling and cytokine-mediated survival pathways in lymphoid malignancies. In chronic lymphocytic leukemia (CLL), the tumor microenvironment provides protective signals through cytokines like IL-4 that can augment BCR signaling and confer resistance to single-pathway inhibitors. This compound addresses this therapeutic challenge through its coordinated inhibition of both pathways, potentially overcoming key resistance mechanisms that limit the efficacy of more selective kinase inhibitors.
Table 1: this compound Pharmacokinetic-Target Engagement Relationships
| Parameter | Preclinical IC₅₀ Values | Clinical Achievement | Biological Effect |
|---|---|---|---|
| BCR/SYK signaling | 0.2-0.9 μmol/L | 15-40 mg daily dose | Inhibition of BCR-mediated phosphorylation |
| IL-2 JAK/STAT | 0.27-1.11 μmol/L | 15-40 mg daily dose | Suppression of IL-2 signaling |
| IL-4 JAK/STAT | 0.27-1.11 μmol/L | 15-40 mg daily dose | Blockade of IL-4-mediated protection |
| IL-6 JAK/STAT | 0.27-1.11 μmol/L | 15-40 mg daily dose | Inhibition of IL-6 signaling |
| Anti-inflammatory | 0.3 μmol/L (rat model) | ≥30 mg daily dose | Arrest of joint inflammation |
| Apoptosis Induction | 2 μmol/L (DLBCL lines) | ≥40 mg daily dose | Caspase activation & cell death |
The pharmacokinetic-pharmacodynamic (PK-PD) relationship for this compound has been characterized across multiple studies, demonstrating consistent target engagement at clinically achievable concentrations [1] [2]. Following oral administration, this compound achieves dose-dependent exposure with once-daily dosing at 30-45 mg providing peak plasma concentrations (Cmax) of approximately 2 μmol/L and steady-state trough concentrations (Cmin) of ~1 μmol/L [2]. These concentrations exceed the IC₅₀ values for SYK and JAK inhibition observed in whole blood assays and correlate with maximal pathway inhibition throughout the dosing interval.
The PK-PD relationship is further demonstrated by serum concentration thresholds required for various biological effects. In diffuse large B-cell lymphoma (DLBCL) models, induction of apoptosis required concentrations of 2 μmol/L, achieved at doses ≥40 mg daily [2]. Importantly, trough concentrations at steady state (~1 μmol/L) maintain significant target coverage, supporting once-daily dosing without substantial loss of pathway inhibition between doses.
Table 2: Clinical Efficacy Across B-cell Malignancies in Phase I Study
| Tumor Type | Patient Number | Response Rate | Correlative Findings |
|---|---|---|---|
| CLL/SLL | 8 | Not specified | Diminished CD69, CD86, CD5; enhanced CXCR4 |
| Follicular Lymphoma | 13 | Not specified | Correlation with SYK/JAK inhibition |
| Diffuse Large B-cell Lymphoma | 16 | Not specified | Correlation with inflammation marker suppression |
| Mantle Cell Lymphoma | 6 | Not specified | Association with target inhibition |
| Overall | 43 | Meaningful clinical responses | Significant correlation: extent of SYK/JAK inhibition & tumor response |
Clinical responses in phase 1/2a studies have demonstrated compelling exposure-response relationships [1]. Significant correlations were observed between the extent of SYK and JAK pathway inhibition in whole-blood assays and tumor response as measured by CT imaging [1]. Additionally, suppression of serum inflammation markers (including β2-microglobulin, CRP, IL-10, VCAM-1, sTNFR, and CCL3) significantly correlated with antitumor activity, providing clinically accessible PD biomarkers for monitoring drug effects [1] [2].
In patients with CLL, this compound treatment produced characteristic changes in B-cell activation markers consistent with its mechanism of action [1]. Researchers observed diminished expression of CD69 and CD86 (activation markers), reduced CD5 (a negative regulator of BCR signaling), and enhanced CXCR4 expression, collectively indicating effective BCR and IL-4 pathway suppression and loss of proliferative capacity [1]. These immunophenotypic changes provide valuable pharmacodynamic endpoints for clinical monitoring.
The integration of biomarker assessments into this compound clinical trials requires rigorous analytical validation to ensure data reliability and interpretability. According to FDA and NIH guidelines, biomarker development follows a structured pathway from discovery through qualification, with distinct evidence requirements at each stage [3]. For this compound biomarkers, the validation process adheres to the "fit-for-purpose" principle, where the extent of validation is determined by the specific application context [3].
The biomarker continuum progresses from exploratory biomarkers (hypothesis-generating) to probable valid biomarkers (established analytical performance with biological evidence) and finally to known valid biomarkers (general acceptance in scientific community) [3]. Current this compound biomarkers, including phospho-SYK, phospho-STAT6, and serum inflammation markers, reside in the probable valid category, with evidence accumulating from replicated studies across institutions [1] [2] [4]. The validation process for these assays encompasses precision, accuracy, sensitivity, specificity, and reproducibility assessments under defined conditions [3].
Principle: This method assesses target engagement and pathway inhibition by measuring phosphorylation changes in SYK and STAT proteins following specific stimuli in whole blood samples from treated patients.
Sample Collection & Processing:
Staining & Acquisition:
Data Analysis:
Principle: Monitoring levels of inflammatory mediators provides insights into the biological activity of this compound and potential correlations with clinical response.
Methodology:
In relapsed/refractory B-cell malignancies, this compound has demonstrated broad activity across various histologies [1]. The phase 1 dose-escalation study enrolled 43 patients with CLL/small lymphocytic lymphoma (SLL), follicular lymphoma, diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma. Clinical responses were observed at doses that achieved target plasma concentrations (>0.9 μmol/L trough), with particularly notable activity in patients with heavily pretreated disease [1].
Mechanistic studies in CLL models demonstrated that this compound effectively induces apoptosis, particularly in IGHV unmutated samples characterized by greater BCR signaling capacity and enhanced response to IL-4 [4]. The drug overcame protective signals provided by the microenvironment, including nurse-like cell coculture and CD40L/IL-4 stimulation, by preventing the upregulation of anti-apoptotic proteins MCL-1 and BCL-XL [4]. This mechanistic insight provides a rationale for prioritizing patient populations most likely to respond to this compound therapy.
Recent phase 2a results demonstrate expanding applications for this compound in T-cell malignancies [5]. In patients with relapsed/refractory peripheral T-cell lymphoma (PTCL), this compound administered at 30 mg twice daily produced an overall response rate of 36.2% with 12 complete responses and 9 partial responses among 55 evaluable patients [5]. The drug exhibited particularly promising activity in angioimmunoblastic T-cell lymphoma (AITL/TFH) subtypes, with a 51.9% response rate in this population [5].
The median time to response was 1.9 months, with a favorable duration of response (12.9 months for AITL/TFH and 5.3 months for other subtypes) [5]. The safety profile was manageable, with the most common grade ≥3 adverse events being asymptomatic amylase elevation (23.1%), anemia (20.0%), and asymptomatic lipase elevation (18.5%) [5]. These results support the continued development of this compound in T-cell malignancies and suggest that the dual SYK/JAK inhibition strategy has relevance beyond B-cell disorders.
Figure 1: this compound Dual Inhibition Mechanism - This diagram illustrates the coordinated inhibition of BCR and cytokine signaling pathways by this compound, disrupting survival signals in lymphoid malignancies.
Figure 2: Pharmacodynamic Assessment Workflow - This experimental workflow outlines the key steps in evaluating this compound target engagement using whole blood phospho-flow cytometry.
This compound represents a promising dual-pathway targeting strategy with demonstrated clinical activity across multiple hematologic malignancies. The well-characterized PK-PD relationship supports target engagement at clinically achievable exposures, with trough concentrations of ~1 μmol/L sufficient to maintain significant SYK and JAK pathway inhibition throughout the dosing interval. The established bioanalytical methods, particularly whole blood phospho-flow cytometry and serum inflammation marker panels, provide robust tools for monitoring biological activity and optimizing dosing regimens in clinical practice.
The correlation between target inhibition magnitude and clinical response strengthens the mechanistic rationale for this compound therapy and supports the use of these pharmacodynamic biomarkers for patient selection and response prediction. As clinical development progresses, these assay protocols and monitoring approaches will be essential for maximizing the therapeutic potential of this novel dual kinase inhibitor in appropriate patient populations.
The combination of cerdulatinib, a dual SYK/JAK inhibitor, and venetoclax, a BCL-2 inhibitor, is a rationally designed strategy to overcome microenvironment-mediated drug resistance in blood cancers like Chronic Lymphocytic Leukemia (CLL) [1].
The scientific premise is that signals from the tumor microenvironment, such as B-cell receptor (BCR) activation and interleukin-4 (IL-4), can promote cancer cell survival by upregulating the anti-apoptotic proteins MCL-1 and BCL-XL. These proteins can bind to and neutralize venetoclax, which only targets BCL-2. This compound blocks these survival signals by inhibiting the SYK and JAK kinases, thereby preventing the upregulation of MCL-1 and BCL-XL and sensitizing the cancer cells to venetoclax-induced apoptosis [1].
The diagram below illustrates this synergistic mechanism of action.
Key quantitative findings from the foundational 2017 preclinical study are summarized in the table below [1].
| Experimental Aspect | Key Findings |
|---|---|
| This compound Monotherapy | Induced apoptosis in CLL cells in a time- and concentration-dependent manner. Efficacy was higher in samples with poor prognostic markers (e.g., IGHV unmutated, CD49d+, ZAP70+). |
| Overcoming Microenvironment Protection | This compound counteracted the pro-survival effects of BCR cross-linking, IL-4/CD40L stimulation, and Nurse-Like Cell (NLC) co-culture. It prevented the upregulation of MCL-1 and BCL-XL. |
| Synergy with Venetoclax | In samples pre-treated with IL-4/CD40L (to mimic the lymph node microenvironment), the combination of this compound and venetoclax induced significantly greater apoptosis than either drug alone, demonstrating a synergistic effect. |
| Achievable Concentrations | Apoptosis and signaling inhibition were observed at this compound concentrations (≤ 1 µM) that are physiologically attainable in patients. |
The following methodology is adapted from the 2017 preclinical study, which provides a model for investigating this drug combination in vitro [1].
The available information indicates that while the preclinical rationale is strong, the clinical development path for this specific combination is not yet clear from the searched results.
Cerdulatinib is an orally available, reversible ATP-competitive inhibitor that simultaneously targets key pro-survival pathways in CLL: the B-cell receptor (BCR) pathway via inhibition of Spleen Tyrosine Kinase (SYK), and cytokine signaling pathways via inhibition of Janus kinases (JAK1, JAK2, JAK3, and TYK2) [1] [2] [3].
This dual action disrupts critical survival signals from the tumor microenvironment. The diagram below illustrates the key signaling pathways targeted by this compound and the experimental workflow for assessing its effects in primary CLL cells.
The efficacy of this compound has been demonstrated across a range of experiments using primary CLL cells. Key findings are summarized in the table below.
| Experimental Model / Readout | Key Findings | Relevance / Implication |
|---|---|---|
| Direct Cytotoxicity (Apoptosis) | Time- and concentration-dependent cell death; IC~50~ ~1.5-2.6 µM (clinically achievable) [4] [5]. | Directly kills CLL cells, unlike some BTK inhibitors [5]. |
| Overcoming Microenvironment Protection | Reduces viability even in co-culture with stromal cells (HS-5, NKTert) or with soluble factors (αIgM + IL-4 + CD40L) [4] [5]. | Targets tumor microenvironment interactions, a common resistance mechanism. |
| Inhibition of Pro-survival Signaling | Blocks BCR-induced phosphorylation of SYK, ERK, and AKT; inhibits IL-4-induced STAT6 phosphorylation [4]. | Confirms dual mechanism of action at the molecular level. |
| Reduction of Chemokine Secretion | Inhibits BCR- and NLC-induced production of CCL3 and CCL4 [4]. | May disrupt CLL cell migration and retention in protective tissue niches. |
| Synergy with Venetoclax (BCL-2 inhibitor) | Induces greater apoptosis in combination than either drug alone, especially after IL-4/CD40L pre-treatment [4]. | Suggests a powerful combinatorial strategy to overcome resistance. |
| Activity in High-Risk CLL | Greater efficacy in samples with unmutated IGHV, del(17p), del(11q), or high ZAP70/sIgM/CD49d expression [4] [5]. | Addresses a critical unmet need in poor-prognosis patient subgroups. |
| Overcoming Ibrutinib Resistance | Blocks proliferation of primary CLL cells from ibrutinib-resistant patients and cells harboring BTK(C481S) mutation [1] [5]. | Presents a viable therapeutic option for patients who have failed prior BTK inhibitor therapy. |
Here are detailed methodologies for core experiments demonstrating this compound's activity in primary CLL cells.
This protocol is used to generate the data for IC~50~ determination and time-course apoptosis analysis.
This protocol tests this compound's ability to counteract pro-survival signals.
This compound is a novel, orally available small-molecule inhibitor that uniquely targets both Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK) family members simultaneously. This dual kinase inhibition strategy represents an innovative approach to treating hematological malignancies by concurrently targeting two critical signaling pathways that promote tumor survival and proliferation. This compound functions as an ATP-competitive inhibitor with demonstrated potency against SYK (IC50 = 32 nM) and JAK family enzymes (IC50 = 0.5-12 nM), showing particular activity against JAK1, JAK2, JAK3, and TYK2 [1] [2]. This pharmacological profile enables comprehensive suppression of both B-cell receptor (BCR) signaling through SYK inhibition and cytokine-mediated signaling through JAK/STAT pathway inhibition.
The therapeutic rationale for dual SYK/JAK targeting stems from the pathogenic interplay between these signaling pathways in various hematological malignancies. In B-cell lymphomas, including Diffuse Large B-Cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL), simultaneous activation of BCR and JAK/STAT signaling pathways promotes tumor survival and confers resistance to single-agent therapies [1] [3] [2]. Research has demonstrated that approximately 58% of primary DLBCL tumors express either phosphorylated SYK or STAT3 or both, highlighting the clinical relevance of co-targeting these pathways [1] [4]. Furthermore, this compound has shown promising activity in overcoming resistance to established therapies like ibrutinib, particularly in cases involving BTK C481S mutations or microenvironment-mediated protection [2] [5].
This compound exerts its anti-tumor effects through coordinated inhibition of multiple signaling cascades vital for malignant cell survival. The primary molecular targets and downstream effects include:
SYK Inhibition: Blockade of BCR signaling through inhibition of SYK phosphorylation, resulting in downstream suppression of PI3K/AKT, ERK, and NF-κB pathways [1] [2]. This disruption impairs B-cell activation, proliferation, and survival signals that many lymphomas depend on.
JAK/STAT Inhibition: Prevention of cytokine-mediated activation of JAK kinases and subsequent phosphorylation of STAT transcription factors, particularly STAT3, STAT5, and STAT6 [1] [3] [6]. This inhibition downregulates transcription of anti-apoptotic genes and proliferative signals.
Combined Pathway Effects: The simultaneous blockade of both signaling axes results in enhanced anti-tumor activity through complementary mechanisms, including cell cycle arrest, induction of apoptosis, and suppression of microenvironment-mediated survival signals [1] [2] [6].
The diagram below illustrates the key signaling pathways affected by this compound and the experimental workflow for phosphoflow analysis:
Phosphoflow cytometry enables multi-parameter quantification of phosphorylated signaling proteins at single-cell resolution, making it ideal for evaluating this compound's effects across heterogeneous cell populations [7] [8]. The protocol begins with preparation of viable single-cell suspensions from primary patient samples or cell lines. For primary samples, peripheral blood mononuclear cells (PBMCs) should be isolated via density gradient centrifugation within 24 hours of collection and maintained in appropriate culture media [3] [2]. Cell viability should exceed 90% before proceeding with experiments.
Optimal stimulation conditions must be determined empirically for different cell types and biological questions. For B-cell malignancies, common activation methods include:
This compound treatment should be performed concurrently with or preceding stimulation, depending on the experimental objectives. For direct signaling inhibition studies, pre-incubation with this compound (15-60 minutes) followed by stimulation typically yields the clearest results [1] [2].
Proper fixation and permeabilization are critical steps that significantly impact phosphoflow data quality. Immediate fixation after stimulation preserves the phosphorylation state at the time of collection. The recommended protocol includes:
Antibody staining should include both surface markers for cell population identification and intracellular antibodies for phosphorylated targets. A typical staining panel might include:
Antibody titrations should be performed beforehand to determine optimal concentrations. Include appropriate controls: unstimulated cells, stimulated untreated cells, fluorescence minus one (FMO) controls, and isotype controls [7] [8].
Flow cytometry acquisition should be performed using instruments with sufficient lasers and detectors to accommodate the panel size. Collect a minimum of 10,000 events per cell population of interest to ensure statistical robustness. Immediately analyze fresh samples or store fixed, stained samples at 4°C in the dark for up to 24 hours before acquisition.
Data analysis involves multiple steps to extract meaningful signaling information:
For this compound studies, dose-response curves should be generated to calculate IC₅₀ values for pathway inhibition. Additionally, time-course experiments can reveal kinetic differences in pathway modulation [1] [2].
Table 1: this compound Bioactivity and Cellular Effects Across Hematological Malignancies
| Malignancy Type | IC₅₀ / Effective Concentration | Key Signaling Effects | Functional Outcomes | Study Model |
|---|---|---|---|---|
| DLBCL (ABC & GCB subtypes) | 0.1-5 µM | Inhibition of pSYK, pSTAT3, pAKT, pERK | Apoptosis induction; Cell cycle arrest (G1/S); Downregulation of cyclin E | Cell lines & primary tumors [1] |
| CLL | Median IC₅₀ = 1.49 µM (Range: 0.37-10.02 µM) | Inhibition of BCR & IL-4 signaling; Reduced pSYK, pSTAT6, pAKT, pERK | Apoptosis; MCL-1 & BCL-xL downregulation; Synergy with venetoclax | Primary cells (n=60 patients) [2] |
| ATLL | 0.5-2 µM | Suppression of pSYK, pSTAT3, pSTAT5, pAKT, pERK, NF-κB | G2/M cell cycle arrest; Caspase activation; Mitochondrial apoptosis | HTLV-1-transformed T-cell lines [6] |
| Ibrutinib-Resistant CLL | 1-4 µM (overcomes resistance) | Inhibition of BTK C481S signaling; Blockade of JAK/STAT | Apoptosis in microenvironment-protected cells; Proliferation inhibition | Primary resistant cells & engineered lines [2] [5] |
Table 2: Key Signaling Proteins for Phosphoflow Analysis in this compound Studies
| Signaling Pathway | Phosphoprotein Target | Phosphorylation Site | Biological Significance | Stimulation Conditions |
|---|---|---|---|---|
| BCR Signaling | pSYK | Y525/526 | proximal BCR signaling | Anti-IgM, 5-15 min [1] [7] |
| JAK/STAT Signaling | pSTAT3 | Y705 | Cytokine signaling, survival | IL-6, IL-10, 15-30 min [1] [9] |
| pSTAT5 | Y694 | Proliferation, survival | IL-2, IL-4, IL-7, 15-30 min [3] [10] | |
| pSTAT6 | Y641 | IL-4 signaling, differentiation | IL-4, 15-30 min [3] | |
| Downstream Pathways | pAKT | S473 | PI3K/AKT survival pathway | BCR or cytokine stimulation [1] [2] |
| pERK | T202/Y204 | MAPK proliferation pathway | BCR or cytokine stimulation [1] [2] | |
| pPLCγ2 | Y759 | BTK signaling pathway | BCR stimulation, 5-15 min [7] |
Research applications of phosphoflow cytometry have demonstrated critical insights into this compound's mechanism of action across various B-cell malignancies. In DLBCL, phosphoflow analysis revealed that this compound effectively inhibits phosphorylation of both SYK and STAT3 in both ABC and GCB subtypes, providing a mechanistic basis for its broad activity across molecular subtypes [1] [4]. The simultaneous inhibition of these pathways resulted in synergistic anti-tumor effects, including caspase-3 and PARP cleavage, Rb dephosphorylation, and cyclin E downregulation, ultimately leading to cell cycle arrest and apoptosis [1].
In CLL, phosphoflow cytometry has been instrumental in identifying predictive biomarkers of response and understanding microenvironmental protection mechanisms. Studies have shown that CLL cases with unmutated IGHV status and those with high-risk cytogenetic features exhibit greater sensitivity to this compound [2] [5]. Phosphoflow analysis demonstrated that this compound, unlike ibrutinib, effectively induces apoptosis even in the presence of protective signals from the microenvironment, including IL-4, CD40L, and stromal contact [3] [2]. This effect correlates with inhibition of anti-apoptotic protein upregulation (MCL-1 and BCL-xL) that normally occurs in response to microenvironmental signals [3] [2].
Beyond B-cell malignancies, phosphoflow analysis has revealed this compound's activity in T-cell malignancies such as Adult T-cell Leukemia/Lymphoma (ATLL) [6]. In HTLV-1-transformed T-cell lines, this compound suppressed SYK and JAK/STAT signaling, leading to cell cycle arrest in G2/M phase, downregulation of cyclin B1 and CDK1, and induction of both intrinsic and extrinsic apoptosis pathways [6]. These effects were accompanied by reduced levels of multiple anti-apoptotic proteins, including Bcl-xL, survivin, XIAP, and c-FLIP [6].
The versatility of phosphoflow cytometry also enables investigation of this compound's effects on non-malignant immune cells within complex populations, providing insights into potential immune-modulatory effects [8]. This application is particularly valuable for understanding both therapeutic efficacy and potential immune-related adverse events.
Several technical considerations are essential for robust phosphoflow analysis of this compound signaling effects:
Temporal dynamics: Signaling phosphorylation events occur rapidly, with precise kinetics that vary by pathway. Pilot experiments should establish optimal timepoints for each phosphoepitope of interest [7] [8]. BCR proximal signaling (pSYK) typically peaks within 5-15 minutes, while STAT phosphorylation generally peaks 15-30 minutes after cytokine stimulation.
Cell handling and processing: Maintain consistent processing times across all samples, as delays can significantly alter basal phosphorylation states. Process samples in small batches if necessary to minimize technical variability [7].
Freezing effects: While cryopreserved PBMCs can be used for phosphoflow, signaling responses may be attenuated compared to fresh samples. When possible, validate key findings using fresh samples [3].
Signal stability: Fixed and permeabilized samples show better phosphoepitope stability than live cells, but should still be acquired within 24 hours of staining for optimal results [7].
Implementation of appropriate controls is crucial for interpreting phosphoflow data:
For data normalization, consider calculating phosphorylation indices (fold change relative to unstimulated) to account for donor-to-donor variability in basal phosphorylation levels [8]. When comparing multiple experiments, include reference samples to monitor inter-assay variability.
Phosphoflow cytometry provides a powerful, multiparametric approach for evaluating this compound's effects on signaling networks in hematological malignancies. The methodology enables simultaneous assessment of multiple phosphorylation events at single-cell resolution, making it ideal for dissecting the complex mechanism of action of this dual SYK/JAK inhibitor. The protocols and applications outlined in this document provide researchers with a framework for implementing phosphoflow cytometry in preclinical studies of this compound, with potential applications spanning mechanistic investigation, biomarker discovery, and resistance mechanism elucidation.
As clinical development of this compound progresses, phosphoflow cytometry may also find utility in pharmacodynamic monitoring in clinical trials, potentially identifying patient subsets most likely to respond to therapy. The continuing refinement of phosphoflow protocols, including expansion of panel size through spectral flow cytometry and improved data analysis algorithms, will further enhance our ability to comprehensively characterize this compound's effects on signaling networks in malignant and immune cells.
This compound is a novel, reversible ATP-competitive small molecule inhibitor that dually targets both spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members, representing a promising therapeutic approach for B-cell malignancies. This dual inhibition strategy simultaneously disrupts two critical signaling pathways that promote tumor cell survival and proliferation in hematologic cancers. The compound has demonstrated significant activity in preclinical models of chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), with ongoing clinical investigations (NCT01994382) confirming its therapeutic potential in relapsed/refractory settings. This compound's mechanism is particularly relevant for overcoming microenvironment-mediated protection of tumor cells, as it concurrently inhibits B-cell receptor (BCR) signaling through SYK blockade and cytokine-mediated survival pathways through JAK inhibition.
The BCR signaling pathway is fundamental to normal B-cell development and function, but when dysregulated, it becomes a driver of oncogenic processes in various B-cell malignancies. Upon BCR engagement, the earliest intracellular events include phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by SRC-family kinases, followed by recruitment and activation of SYK kinase. SYK then initiates a complex signaling cascade that ultimately leads to calcium release from intracellular stores, a critical second messenger event that activates downstream transcription factors including NFAT, NF-κB, and others. Simultaneously, cytokines in the tumor microenvironment, particularly IL-4, activate JAK/STAT signaling pathways that augment BCR signaling and promote tumor cell survival. The ability of this compound to concurrently target both pathways addresses a key resistance mechanism observed with selective BCR pathway inhibitors and provides a compelling rationale for its clinical development.
Table 1: Summary of this compound preclinical activity in B-cell malignancy models
| Experimental Model | Key Findings | Concentration Range | Signaling Effects | Functional Outcomes |
|---|---|---|---|---|
| Primary CLL Cells (n=77 total patients) | Time- and concentration-dependent apoptosis | Achievable clinical concentrations (~2μM Cmax) | Inhibition of BCR- and IL-4-induced signaling; Reduced CCL3/CCL4 production | Enhanced apoptosis with venetoclax synergy; Overcame NLC-mediated protection |
| DLBCL Cell Lines (ABC and GCB subtypes) | Broad anti-tumor activity in both subtypes | Not specified | Inhibition of SYK and STAT3 phosphorylation; Cell cycle arrest at G1/S | Caspase-3 and PARP cleavage; Downregulation of cyclin E |
| Treatment-Resistant Contexts | Activity in IGHV unmutated samples | Clinically achievable | Greater efficacy in samples with high sIgM, CD49d+, or ZAP70+ | Overcame IL-4/CD40L-mediated protection |
This compound demonstrates potent pro-apoptotic effects across diverse B-cell malignancy models, with particular efficacy in high-risk molecular subtypes. In primary CLL samples, the compound induced apoptosis in a time- and concentration-dependent manner, with enhanced sensitivity observed in IGHV unmutated samples that typically exhibit greater BCR signaling capacity and response to IL-4. Similarly, samples expressing higher levels of surface IgM, CD49d, or ZAP70 showed increased responsiveness to this compound treatment. The compound effectively overcame microenvironmental protection mediated by nurse-like cells (NLCs), anti-IgM stimulation, and IL-4/CD40L exposure by preventing the upregulation of key anti-apoptotic proteins MCL-1 and BCL-XL, though it did not directly affect BCL-2 expression. This activity profile underlies the observed synergistic interaction between this compound and the BCL-2 inhibitor venetoclax in CLL models, suggesting promising combination strategies for clinical development [1].
In DLBCL models, this compound exhibited broad anti-tumor activity across both ABC and GCB molecular subtypes, despite their distinct signaling dependencies. Phosphorylation of BCR components and STAT3 was effectively inhibited by this compound in both ABC and GCB cell lines under stimulated conditions. The compound induced mitochondrial apoptosis evidenced by caspase-3 and PARP cleavage, and additionally disrupted cell cycle progression by blocking the G1/S transition. This cell cycle arrest was associated with inhibition of retinoblastoma (RB) phosphorylation and downregulation of cyclin E, indicating comprehensive anti-proliferative activity. Importantly, this compound effectively inhibited both JAK/STAT and BCR signaling pathways in primary DLBCL tumor cells, accompanied by significant cell death. This dual targeting capability is particularly valuable in DLBCL, where multiple signaling pathways often contribute to tumor survival and therapeutic resistance [2].
Table 2: Calcium flux analysis parameters and this compound effects
| Parameter | Experimental Readout | This compound Effect | Technical Considerations |
|---|---|---|---|
| Basal Cytosolic Ca²⁺ | Steady-state levels in unstimulated cells | Reduced elevated basal Ca²⁺ in ABCs | Use ionomycin as positive control |
| BCR-Stimulated Ca²⁺ Flux | Response to anti-IgM stimulation | Concentration-dependent inhibition | Distinguish store release vs. entry |
| Kinetic Parameters | Intensity and duration of response | Attenuated peak and sustained phases | Continuous monitoring for 5-10 minutes |
| Cell Type Variations | ABCs vs. FO B cells | Normalized ABC constitutive signaling | Include internal controls |
Calcium flux represents a critical functional readout of BCR signaling activity, with direct relevance to cell fate decisions in normal and malignant B cells. The kinetics of BCR-induced calcium mobilization—including both the intensity and duration of the response—are closely connected to fundamental cellular outcomes including apoptosis, survival, and proliferation decisions. In age-associated B cells (ABCs), which exhibit features of chronic antigen exposure, constitutive BCR activation is observed with elevated basal cytosolic calcium levels compared to follicular B cells, even in the unstimulated state. This compound effectively modulates both basal and stimulated calcium dynamics, normalizing the aberrant signaling behavior observed in pathogenic B-cell subsets [3].
The magnitude of calcium response is intimately connected to BCR clustering dynamics in the plasma membrane, with subtle changes in cluster sizes translated into cellular responses. Recent research utilizing superresolution imaging has demonstrated that the receptor cluster scale following antigen engagement determines the magnitude of intracellular signaling, providing a structural basis for understanding calcium flux patterns. Divalent antigen recognition promotes optimal BCR clustering and signaling efficiency, while monovalent BCRs show strongly impaired signaling and antigen internalization capabilities. This mechanistic understanding underscores the value of calcium flux analysis as a sensitive indicator of BCR functional status and its modulation by therapeutic interventions such as this compound [4].
Cell Preparation and Drug Pretreatment
Fura-2 AM Loading
Calcium Flux Measurement
Data Analysis
Diagram 1: This compound dual inhibition of BCR and JAK/STAT signaling pathways - This diagram illustrates the core mechanism of this compound action, showing simultaneous inhibition of SYK in the BCR pathway and JAK in the IL-4 signaling pathway, converging to block pro-survival and proliferative signals in malignant B-cells.
The BCR signaling cascade initiates when membrane-bound immunoglobulins engage antigen, triggering ITAM phosphorylation on CD79A/B by SRC-family kinases. This creates docking sites for SYK, which becomes activated and phosphorylates downstream adapters including BLNK, facilitating BTK and PLCγ2 activation. PLCγ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, stimulating calcium release into the cytosol. This calcium flux activates calcineurin, which dephosphorylates NFAT, enabling its nuclear translocation and transcription of target genes. The JAK/STAT pathway parallels this process, with cytokine engagement (particularly IL-4) triggering JAK activation, subsequent STAT6 phosphorylation, and transcriptional regulation of survival genes. This compound simultaneously targets both pathways by inhibiting SYK and JAK kinases, providing comprehensive suppression of oncogenic signaling networks [1] [2].
Diagram 2: Calcium flux experimental workflow for this compound assessment - This flowchart outlines the sequential steps for evaluating BCR-mediated calcium flux in this compound-treated primary CLL cells, from cell preparation through data analysis.
The calcium flux assay provides a sensitive, quantitative measure of BCR functional status and its inhibition by this compound. The experimental workflow begins with primary cell isolation and drug pretreatment, followed by loading with rationetric calcium indicators such as Fura-2 AM. Establishing a stable baseline recording is critical before BCR stimulation with anti-IgM antibodies, which triggers the calcium response measured through fluorescence changes. The inclusion of ionomycin treatment at the assay endpoint serves as a positive control for maximum calcium response, enabling data normalization and quality control. This methodological approach allows researchers to quantify both the magnitude and kinetics of calcium flux, providing insights into how this compound modulates early BCR signaling events. The protocol can be adapted for various measurement platforms including plate readers for population averages or flow cytometry for single-cell resolution, offering flexibility for different experimental needs and resource availability [1] [3].
The comprehensive data generated through calcium flux analysis provides crucial insights into this compound's mechanism of action and its functional effects on BCR signaling. This experimental approach serves as a valuable biomarker for assessing target engagement and pharmacodynamic response in both preclinical models and clinical specimens. The dual inhibition profile of this compound, simultaneously targeting SYK in the BCR pathway and JAK kinases in cytokine signaling, represents a strategic advantage for overcoming microenvironment-mediated resistance in B-cell malignancies. The protocols outlined herein enable robust quantification of this activity, supporting both basic research and translational drug development applications.
The synergistic relationship observed between this compound and venetoclax underscores the potential of rational combination strategies based on mechanistic understanding of signaling pathway interactions. By preventing microenvironment-induced upregulation of MCL-1 and BCL-XL through dual SYK/JAK inhibition, this compound creates a dependency on BCL-2 that enhances sensitivity to venetoclax. This exemplifies how the experimental approaches described can inform therapeutic decision-making and patient stratification strategies. As clinical development of this compound progresses, calcium flux analysis and related signaling assays will continue to provide critical insights for optimizing its application in treating B-cell malignancies.
The CLL microenvironment, particularly in lymph nodes, provides critical survival signals that protect tumor cells from apoptosis. NLCs, a key component of this microenvironment, mimic these protective conditions in vitro. They secrete chemokines like CCL3 and CCL4 and provide contact-dependent survival signals that upregate anti-apoptotic proteins like BCL-XL and MCL-1 in CLL cells [1].
Cerdulatinib is a novel, orally available, dual inhibitor that simultaneously targets Spleen Tyrosine Kinase (SYK) in the B-cell receptor (BCR) pathway and Janus Kinases (JAK1/2/3, TYK2) in the JAK-STAT pathway [2] [3]. This dual action allows it to block two major survival pathways activated by the microenvironment. The diagram below illustrates how this compound overcomes these protective signals.
The following table summarizes the core quantitative findings from studies investigating this compound in CLL and NLC co-culture models.
| Experimental Model / Condition | Key Findings with this compound | Significance / Implication |
|---|---|---|
| Primary CLL Cells in NLC Co-culture [1] [3] | Induced apoptosis at clinically achievable concentrations (∼2 μM); blocked NLC-mediated chemokine (CCL3/CCL4) production. | Overcame the potent pro-survival signals from the microenvironment that protect CLL cells. |
| Primary CLL Cells with IL-4/CD40L Stimulation [1] | Prevented the upregulation of anti-apoptotic proteins MCL-1 and BCL-XL; synergized with venetoclax in vitro to induce apoptosis. | Suggests a powerful combination strategy; this compound targets microenvironment-induced dependencies. |
| CLL Samples with Poor Prognostic Markers [1] [3] | Greater apoptosis in IGHV unmutated, ZAP-70+, CD49d+, or high sIgM-expressing samples. | Shows enhanced efficacy in aggressive CLL subtypes with greater BCR signaling capacity and microenvironmental interaction. |
| Ibrutinib-Resistant Models [2] [3] | Blocked proliferation of primary CLL cells from ibrutinib-resistant patients and BTK C481S-mutant lymphoma cells. | Demonstrates potential to treat patients who have developed resistance to covalent BTK inhibitors. |
This protocol outlines the methodology for generating NLCs from healthy donor monocytes, co-culturing them with primary CLL cells, and treating them with this compound to assess its effects [1].
Key Reagents and Equipment:
This protocol details the steps to analyze the inhibition of BCR and JAK-STAT signaling by this compound in CLL cells using phospho-flow cytometry [1].
This compound is a novel, reversible ATP-competitive dual inhibitor that simultaneously targets both Spleen Tyrosine Kinase (Syk) and Janus Kinase (JAK) family members (JAK1, JAK2, JAK3, TYK2) [1]. This unique dual inhibitory profile enables this compound to disrupt two critical survival pathways in hematological malignancies: B-cell receptor (BCR) signaling via Syk inhibition and cytokine-mediated signaling via JAK inhibition [2] [1]. The therapeutic rationale for this compound emerges from the recognized importance of both BCR signaling and microenvironmental protection in B-cell malignancies, particularly chronic lymphocytic leukemia (CLL). In the lymph node microenvironment, CLL cells receive critical survival signals through BCR engagement and cytokines such as IL-4, which is abundantly expressed in CLL lymph nodes [2] [3]. IL-4 not only promotes tumor survival directly but also augments BCR-mediated signaling and reduces the effectiveness of single-agent BCR pathway inhibitors like ibrutinib and idelalisib [2].
The CCL3 and CCL4 chemokines (also known as MIP-1α and MIP-1β) play crucial roles in the tumor microenvironment by facilitating interactions between malignant B-cells and supportive stromal cells [2] [4]. These chemokines are produced by CLL cells in response to BCR engagement and microenvironmental signals, creating autocrine and paracrine survival loops that promote tumor proliferation and resistance to apoptosis [2]. This compound's capacity to simultaneously block both BCR and JAK/STAT signaling pathways enables it to effectively disrupt these protective mechanisms, resulting in significant suppression of CCL3 and CCL4 production and subsequent induction of apoptosis in malignant B-cells [2] [5]. This dual inhibition strategy represents a promising therapeutic approach for patients with relapsed/refractory B-cell malignancies, particularly those who have developed resistance to more selective BCR pathway inhibitors.
The production of CCL3 and CCL4 in malignant B-cells is primarily regulated through two interconnected signaling pathways: BCR signaling and cytokine-mediated signaling (particularly through IL-4). In the context of BCR signaling, engagement of surface immunoglobulins initiates a phosphorylation cascade that involves Syk activation, subsequently leading to downstream signaling through BTK, PI3Kδ, and PLCγ2 [4]. This signaling cascade ultimately activates transcription factors such as NF-κB and NFAT, which directly promote the expression and secretion of CCL3 and CCL4 [2]. Parallel to this, cytokine signaling through the IL-4 receptor activates JAK family kinases (primarily JAK1 and JAK3), resulting in phosphorylation of STAT6 (pSTAT6), which translocates to the nucleus and enhances transcription of survival genes and modulators of BCR responsiveness [2]. IL-4 signaling not only directly promotes CCL3/CCL4 production but also potentiates BCR-mediated signaling, creating an amplified chemokine production response [2] [4].
The tumor microenvironment further amplifies these signaling pathways through various protective mechanisms. Nurse-like cells (NLCs) and T-cell interactions provide additional survival signals through CD40 ligation and cytokine secretion, further stimulating chemokine production and creating a protective niche for malignant cells [2] [3]. This microenvironmental protection is significantly disrupted by this compound treatment, which simultaneously targets both primary signaling pathways involved in chemokine production.
This compound exerts its effects on CCL3 and CCL4 production through its unique capacity to simultaneously inhibit Syk and JAK family kinases. At concentrations achievable in patients (steady-state Cmin of approximately 0.6-1μM at 40mg daily dosing), this compound demonstrates potent inhibition of both pathways [6] [7]. In BCR signaling, this compound prevents Syk phosphorylation at tyrosine residues 525/526, thereby disrupting downstream calcium flux, ERK phosphorylation, and NF-κB activation [2] [1]. In cytokine signaling, this compound inhibits JAK-mediated phosphorylation of STAT6, preventing its nuclear translocation and subsequent gene transcription [2] [5].
This dual inhibition strategy is particularly effective because it targets the compensatory signaling mechanisms that often underlie resistance to more selective inhibitors. For instance, IL-4 signaling has been shown to reduce the effectiveness of BTK inhibitors like ibrutinib and PI3Kδ inhibitors like idelalisib by maintaining alternative survival pathways [2]. By concurrently blocking both primary BCR signaling and IL-4-mediated compensatory signals, this compound produces more comprehensive suppression of CCL3 and CCL4 production than could be achieved with either Syk-selective or JAK-selective inhibitors alone [2] [1]. This comprehensive pathway disruption results in significant reduction of both basal and stimulated CCL3/CCL4 production, effectively dismantling critical survival signals within the tumor microenvironment.
Table 1: this compound-mediated Inhibition of CCL3 and CCL4 Production in CLL Models
| Stimulus | Chemokine | Inhibition by this compound | Concentration | Experimental Model |
|---|---|---|---|---|
| Anti-IgM | CCL3 | Significant inhibition | 0.1-1 μM | Primary CLL cells [2] |
| Anti-IgM | CCL4 | Significant inhibition | 0.1-1 μM | Primary CLL cells [2] |
| Nurse-like cell co-culture | CCL3 | Prevented production | 0.1-1 μM | Primary CLL cells with NLCs [2] |
| Nurse-like cell co-culture | CCL4 | Prevented production | 0.1-1 μM | Primary CLL cells with NLCs [2] |
| IL-4 | CCL3 | Additive inhibition with BCR blockade | 0.1-1 μM | Primary CLL cells [2] [5] |
| IL-4 | CCL4 | Additive inhibition with BCR blockade | 0.1-1 μM | Primary CLL cells [2] [5] |
Research demonstrates that this compound effectively suppresses both BCR-dependent and microenvironment-mediated production of CCL3 and CCL4 at concentrations achievable in clinical settings (0.1-1μM) [2]. The inhibition occurs in a concentration-dependent manner, with significant suppression observed at nanomolar concentrations and maximal inhibition typically achieved at 1μM [2]. This chemokine suppression is particularly notable in samples with unmutated IGHV status and those expressing higher levels of sIgM, CD49d, or ZAP70 - all markers associated with more aggressive disease and greater BCR signaling capacity [2] [5]. The effect of this compound extends beyond simply blocking chemokine production; it fundamentally disrupts the protective communication between malignant cells and their microenvironment, thereby sensitizing tumor cells to apoptosis [2].
Table 2: Pharmacodynamic Activity of this compound in Clinical Studies
| Parameter | Effect | Dosing | Magnitude | Reference | |---------------|------------|------------|---------------|---------------| | BCR signaling inhibition | SYK pathway suppression | 30-65 mg QD | IC50: 0.27-1.11 μmol/L [7] | | JAK/STAT signaling inhibition | IL-2, IL-4, IL-6 pathway suppression | 30-65 mg QD | IC50: 0.27-1.11 μmol/L [7] | | Serum inflammation markers | CCL4 reduction | 30-65 mg QD | 50-90% inhibition [6] [7] | | B-cell activation markers | CD69, CD86 downregulation | 30-65 mg QD | Diminished expression [7] | | CXCR4 expression | Enhanced expression | 30-65 mg QD | Consistent with BCR suppression [7] |
Clinical pharmacodynamic data from phase I studies demonstrate that this compound achieves complete SYK and JAK pathway inhibition in whole blood of patients at tolerated exposures [7]. The IC50 values against various B-cell antigen receptor and cytokine signaling pathways range from 0.27 to 1.11 μmol/L, depending on the specific phosphorylation event measured [7]. Importantly, significant correlations have been observed between the extent of SYK and JAK pathway inhibition and tumor response in patients with relapsed/refractory B-cell malignancies [7]. Additionally, serum inflammation markers including CCL3 and CCL4 are substantially reduced by this compound treatment, with several markers showing statistically significant correlations with clinical response [6] [7].
Purpose: To evaluate the effect of this compound on BCR- and microenvironment-induced CCL3 and CCL4 production in primary CLL cells.
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: To evaluate the effects of this compound on downstream BCR and JAK/STAT signaling pathways using phosphoflow cytometry and immunoblotting.
Materials and Reagents:
Procedure:
Technical Notes:
Figure 1: this compound Inhibition of BCR and IL-4R Signaling Pathways Leading to CCL3/CCL4 Production. This compound simultaneously inhibits SYK and JAK kinases, disrupting downstream signaling through NF-κB and STAT6 transcription factors that drive CCL3 and CCL4 production.
Figure 2: Experimental Workflow for Assessing this compound Effects on CCL3/CCL4 Production. Comprehensive methodology from primary cell isolation through multiple analytical endpoints provides complete assessment of this compound activity.
The inhibition of CCL3 and CCL4 production by this compound has significant implications for both basic research and clinical development. From a mechanistic perspective, studying this compound's effects provides insights into the cross-talk between BCR and cytokine signaling pathways and their collective contribution to tumor microenvironment maintenance [2] [1]. The differential response observed in CLL samples with unmutated IGHV versus mutated IGHV status further illuminates the biological heterogeneity of this disease and may help identify predictive biomarkers for response [2] [5]. From a translational research perspective, this compound represents a promising therapeutic strategy for targeting the protective microenvironment that often underlies treatment resistance in B-cell malignancies.
Notably, this compound demonstrates synergistic activity when combined with the BCL-2 inhibitor venetoclax (ABT-199), particularly in CLL samples pre-treated with IL-4 and CD40L to mimic microenvironmental protection [2] [3]. This combination capitalizes on this compound's ability to prevent the upregulation of MCL-1 and BCL-xL - two key anti-apoptotic proteins that otherwise confer resistance to venetoclax [2] [5]. The molecular basis for this synergy appears to stem from this compound's capacity to disrupt microenvironment-induced survival signals while leaving BCL-2 expression unaffected, thereby creating a dependency on BCL-2 for survival that can be therapeutically exploited by venetoclax [2]. This rational combination strategy highlights the potential of this compound to enhance the efficacy of established targeted therapies in hematological malignancies.
Ongoing clinical trials (NCT01994382) continue to explore the therapeutic potential of this compound in various B-cell malignancies, with early-phase results demonstrating acceptable safety profiles and encouraging clinical activity in heavily pretreated patients [8] [6] [7]. Recent phase 2a data in relapsed/refractory peripheral T-cell lymphoma have shown an overall response rate of 36.2% (including 12 complete responses and 9 partial responses), supporting the broader applicability of SYK/JAK inhibition in hematological malignancies beyond B-cell disorders [8]. These clinical findings, coupled with the robust preclinical data on CCL3/CCL4 inhibition, position this compound as a promising therapeutic agent capable of simultaneously targeting malignant B-cells and their protective microenvironment.
This compound represents a novel therapeutic approach to disrupt critical chemokine networks in the tumor microenvironment through simultaneous inhibition of SYK and JAK kinases. The robust suppression of CCL3 and CCL4 production demonstrated in primary CLL models highlights its potential to target both tumor-intrinsic signaling and microenvironmental cross-talk. The detailed protocols provided herein enable comprehensive evaluation of this compound's effects on chemokine production and related signaling pathways, supporting further mechanistic studies and therapeutic development. As clinical evaluation of this compound continues, its unique dual inhibition profile and synergistic potential with existing targeted therapies offer promising avenues for overcoming treatment resistance in hematological malignancies.
Chronic Lymphocytic Leukemia (CLL) cell survival and proliferation are critically dependent on protective signals from the tumor microenvironment (TME), particularly in lymphoid tissues and bone marrow. Within these proliferation centers, CLL cells receive essential survival signals through B-cell receptor (BCR) engagement and cytokines provided by surrounding immune cells, notably CD4+ T cells and nurse-like cells [1]. Key among these protective signals are CD40 ligand (CD40L) and interleukin-4 (IL-4), which activate anti-apoptotic pathways and promote therapy resistance [2] [3]. CD40L, expressed on activated T cells, engages CD40 on CLL cells, triggering NF-κB activation and upregulation of anti-apoptotic proteins like BCL-XL and MCL-1. Simultaneously, IL-4 signaling through JAK-STAT pathways further enhances CLL cell survival and can potentiate BCR signaling [2].
This compound is a novel, reversible ATP-competitive dual inhibitor targeting both Spleen Tyrosine Kinase (Syk) in the BCR signaling pathway and Janus Kinases (JAK1/JAK3) in cytokine signaling pathways [2] [3]. This unique dual inhibition strategy simultaneously disrupts two critical survival pathways in CLL, making it particularly effective against microenvironment-mediated protection. At concentrations clinically achievable in patients (IC50 of 1-3 μM at 48-72 hours), this compound induces caspase-dependent apoptosis in CLL cells, even in the presence of protective signals like CD40L and IL-4 [3]. Furthermore, this compound demonstrates synergistic activity with BCL-2 inhibitors such as venetoclax (ABT-199), providing a compelling rationale for combination therapies in CLL, particularly for overcoming microenvironment-mediated resistance [2] [3].
The protection assay evaluates this compound's ability to counteract pro-survival signals provided by the CLL microenvironment. The experimental workflow involves:
Table 1: Key Experimental Parameters and Timeline
| Experimental Phase | Key Parameters | Duration | Output Measurements |
|---|---|---|---|
| CLL Cell Isolation | Density gradient centrifugation (Ficoll-Paque), >90% CD19+/CD5+ purity | 2-3 hours | Cell viability, purity |
| Microenvironment Stimulation | CD40L (100 ng/mL) + IL-4 (20 ng/mL) | 1 hour pre-treatment | Baseline activation status |
| Drug Treatment | This compound (0.1-10 μM), Venetoclax (0.1-100 nM), alone or in combination | 24-72 hours | Apoptosis, signaling changes |
| Endpoint Analysis | Annexin V/PI, caspase cleavage, immunoblotting | 4-6 hours | Apoptosis percentage, pathway inhibition |
Table 2: Key Reagents and Sources
| Reagent | Source | Catalog Number |
|---|---|---|
| Recombinant Human CD40L | R&D Systems | Not specified in sources |
| Recombinant Human IL-4 | R&D Systems | Not specified in sources |
| This compound (PRT062070) | Selleckchem/Portola Pharmaceuticals | Provided under MTA |
| Venetoclax (ABT-199) | Selleckchem | Not specified in sources |
| Annexin V-FITC/PI Apoptosis Kit | Multiple suppliers | N/A |
| Ficoll-Paque | GE Healthcare | Not specified in sources |
| Z-VAD-fmk (pan-caspase inhibitor) | Multiple suppliers | N/A |
Patient Sample Collection: Collect peripheral blood from CLL patients following appropriate informed consent and institutional review board approval [2]
PBMC Isolation:
Cryopreservation (Optional):
Cell Plating:
Microenvironment Stimulation:
Drug Treatment:
Annexin V/Propidium Iodide Staining:
Data Analysis:
Protein Extraction:
Western Blotting:
Table 3: Expected Apoptosis Results with this compound Treatment (48 hours)
| Treatment Condition | Unstimulated Cells | CD40L/IL-4 Stimulated Cells | Key Signaling Changes |
|---|---|---|---|
| Vehicle Control | 15-25% apoptosis | 5-15% apoptosis | High pSTAT6, pSyk, pAKT, MCL-1/BCL-XL |
| This compound (1 μM) | 30-40% apoptosis | 20-30% apoptosis | Reduced pSTAT6, pSyk, pAKT; decreased MCL-1 |
| This compound (3 μM) | 45-60% apoptosis | 40-55% apoptosis | Abrogated pSTAT6, pSyk signaling; NOXA/PUMA induction |
| Venetoclax (10 nM) | 40-50% apoptosis | 15-25% apoptosis | BCL-2 inhibition without MCL-1/BCL-XL effect |
| This compound + Venetoclax | 70-85% apoptosis | 65-80% apoptosis | Dual targeting of signaling and anti-apoptotic proteins |
The protocol detailed in this application note provides a robust framework for evaluating this compound's ability to overcome microenvironment-mediated protection in CLL. The dual Syk/JAK inhibition strategy effectively disrupts both BCR signaling and cytokine-mediated survival pathways, resulting in significant apoptosis even in the presence of protective CD40L and IL-4 signals. The synergistic relationship observed between this compound and venetoclax highlights the therapeutic potential of this combination approach for treating CLL, particularly in overcoming the microenvironment-mediated resistance that often limits the efficacy of targeted therapies. This assay system can be effectively utilized to screen patient samples for responsiveness to this compound-based therapies and to investigate mechanisms of resistance in the context of the protective lymphoid microenvironment.
Cerdulatinib's unique mechanism involves dual inhibition of SYK and JAK pathways, which are crucial for tumor survival and proliferation in various hematologic malignancies.
SYK Inhibition: SYK is a cytosolic non-receptor protein tyrosine kinase mainly expressed in hematopoietic cells and is a critical element in the B-cell receptor (BCR) signaling pathway. It also plays key roles in signal transduction from Fc receptors and adhesion receptors [1]. Following BCR engagement, SYK binds to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79a/CD79b, initiating downstream signaling through PI3K and BTK, ultimately leading to cell proliferation and survival [1].
JAK Inhibition: The JAK-STAT pathway is activated by various cytokines and growth factors. In hematologic malignancies, constitutive activation of this pathway provides survival signals and contributes to treatment resistance. This compound inhibits JAK family enzymes, blocking these signals [2].
Dual Advantage: This dual targeting simultaneously disrupts tumor-intrinsic survival signals (through BCR inhibition) and microenvironment-derived signals (through cytokine disruption), providing a comprehensive approach to targeting hematologic cancers [2].
The following diagram illustrates the key signaling pathways targeted by this compound and its mechanism of action:
Figure 1: this compound dual inhibition of SYK and JAK signaling pathways. The diagram illustrates how this compound simultaneously targets both BCR-driven (SYK-dependent) and cytokine-driven (JAK-dependent) survival pathways in hematologic malignancies.
The development of this compound followed a structured clinical trial design (NCT01994382) consisting of two main phases [3]:
Phase 1 (Dose Escalation): This initial phase enrolled 43 patients with relapsed/refractory CLL/SLL or B-cell non-Hodgkin lymphoma. Patients received single-agent this compound at assigned dose levels starting from 15 mg once daily (QD), with increasing doses until the maximum tolerated dose (MTD) or maximum administered dose (MAD) was identified [3].
Phase 2a (Dose Expansion): This phase consisted of 6 planned cohorts of up to 40 patients each by specific cancer type. Five cohorts received single-agent this compound at a starting dose of 30 mg twice daily (BID) in 28-day cycles, while one cohort received this compound plus rituximab (375 mg/m² intravenous) [3].
Based on phase 1 findings, the recommended dose for phase 2a studies was established as 30 mg orally twice daily in continuous 28-day cycles until disease progression or unacceptable toxicity [4] [5]. Treatment continues until disease progression, unacceptable toxicity, or study withdrawal.
In the PTCL cohort of the phase 2a study, 65 patients with relapsed/refractory disease received this compound 30 mg BID. The population comprised various subtypes, with notable efficacy observed in specific histological classifications [4] [5].
Table 1: Efficacy of this compound in relapsed/refractory peripheral T-cell lymphoma
| Parameter | Overall PTCL (N=65) | AITL/TFH Subtype (N=29) | Other T-cell Lymphomas (N=25) | PTCL-NOS (N=11) |
|---|---|---|---|---|
| Overall Response Rate (ORR) | 36.2% (95% CI: 24.0-49.9%) | 51.9% (95% CI: 31.9-71.3%) | 31.8% | 0% |
| Complete Response (CR) | 12 patients | 10 patients | 2 patients | 0 patients |
| Partial Response (PR) | 9 patients | 4 patients | 5 patients | 0 patients |
| Stable Disease (SD) | 14 patients | 3 patients | Information missing | Information missing |
| Median Time to Response | 1.9 months | 1.9 months (range: 1.5-16.5) | Information missing | Information missing |
| Median Duration of Response | Not reported | 12.9 months (range: 0.0-35.5) | 5.3 months | Not applicable |
| Median Progression-Free Survival | Not reported | 4.6 months (range: 0.6-37.4) | Information missing | Information missing |
Earlier phase 1 data demonstrated activity across various B-cell malignancies, with complete SYK and JAK pathway inhibition achieved in whole blood of patients at tolerated exposures [2].
Table 2: this compound activity in B-cell malignancies from phase 1 study
| Malignancy Type | Patient Number | Response Data | Pharmacodynamic Findings |
|---|---|---|---|
| Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) | 8 | Meaningful clinical responses observed | Diminished expression of CD69, CD86, CD5; enhanced CXCR4 |
| Follicular Lymphoma | 13 | Meaningful clinical responses observed | BCR and IL-4 suppression demonstrated |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 16 | Meaningful clinical responses observed | SYK/JAK inhibition correlated with tumor response |
| Mantle Cell Lymphoma | 6 | Meaningful clinical responses observed | Serum inflammation markers reduced |
| All B-cell Malignancies | 43 | IC50 values: 0.27-1.11 μmol/L across BCR, IL2, IL4, IL6 signaling | Significant correlation between target inhibition and tumor response |
The safety population across studies demonstrated a manageable toxicity profile with specific characteristic adverse events [4] [5].
Table 3: Treatment-emergent adverse events (TEAEs) with this compound 30 mg BID
| Adverse Event | All Grades Frequency | Grade ≥3 Frequency | Management Recommendations |
|---|---|---|---|
| Amylase Elevation | Not reported | 23.1% | Transient and reversible; monitor regularly; rarely associated with clinical pancreatitis |
| Anemia | Not reported | 20.0% | Supportive care with transfusions as needed; dose modification for persistent high-grade events |
| Lipase Elevation | Not reported | 18.5% | Transient and reversible; monitor regularly; rarely associated with clinical pancreatitis |
| Neutropenia | Not reported | 12.3% | Monitor blood counts regularly; consider growth factor support for persistent cases |
| Sepsis | Not reported | 9.2% | Prompt evaluation and treatment of infections; hold dose during active infection |
| Diarrhea | Not reported | 7.7% | Supportive care with antidiarrheals; dose reduction for persistent high-grade events |
| EBV Reactivation | Case reports | Case reports | Monitor for viral reactivation; hold treatment and administer appropriate antiviral therapy |
Inclusion Criteria [3]:
Exclusion Criteria [3]:
Sample Collection and Processing [2]:
Signal Inhibition Calculations [2]:
Radiological Assessment [4] [5]:
Biomarker Assessment [2]:
The clinical development of this compound represents a significant advancement in the treatment of relapsed/refractory hematologic malignancies, particularly for PTCL subtypes where treatment options are limited. The differential activity observed across PTCL subtypes (51.9% ORR in AITL/TFH vs. 0% in PTCL-NOS) highlights the importance of patient selection and suggests underlying biological differences in pathway dependency [4] [5].
The pharmacodynamic data demonstrate that this compound achieves complete SYK and JAK pathway inhibition at the 30 mg BID dose, with IC50 values of 0.27-1.11 μmol/L across various signaling pathways. The significant correlation between extent of target inhibition and tumor response provides strong proof of mechanism and supports the dual inhibition approach [2].
The manageable safety profile, with predominantly hematological and laboratory abnormalities (elevated amylase/lipase, anemia) that are generally reversible and manageable with supportive care, suggests a favorable benefit-risk profile for the AITL/TFH population [4]. The absence of clinical pancreatitis despite amylase/lipase elevations is noteworthy and may reflect off-target effects without true pancreatic inflammation.
This compound demonstrates promising clinical activity and acceptable tolerability in relapsed/refractory hematologic malignancies, with particularly robust activity in AITL/TFH subtypes of PTCL. The recommended phase 2 dose of 30 mg orally twice daily achieves target inhibition levels associated with clinical responses. Future development should focus on biomarker identification to optimize patient selection and exploration of rational combination strategies to enhance and prolong treatment responses.
The following table summarizes the core elements of the dose reduction and monitoring strategy for cerdulatinib.
| Strategy Component | Implementation Details | Rationale & Observed Outcomes |
|---|---|---|
| Recommended Phase 2 Dose | 30 mg orally, twice daily (BID) [1] [2] | Identified as better-tolerated starting dose based on Phase 1 data and PK/PD modeling [1]. |
| Dose Reduction Trigger | Higher-than-expected drug concentrations (PK outliers) [1] | Proactive management to prevent serious adverse events (SAEs). |
| Management Protocol | Implement PK monitoring and dose reduction strategy [1] | After implementation, this resulted in "a better safety profile without PK outliers" [1]. |
In the Phase 2 study, three patients receiving 35 mg BID achieved higher-than-expected drug levels and experienced serious adverse events (SAEs), including two grade 5 infections and one grade 3 pancreatitis. Reducing the starting dose to 30 mg BID and implementing a PK monitoring protocol successfully improved the safety profile [1].
For researchers investigating this compound's mechanisms or modeling dose-response, here are key experimental findings and methodologies.
This protocol measures this compound's direct pharmacodynamic effects in whole blood [1] [3].
This method demonstrates this compound's direct pro-apoptotic effect, which differs from some other BCR inhibitors [4].
The diagram below illustrates the logical relationship between this compound dosing, pathway monitoring, and the rationale for dose adjustment, which is central to its management strategy.
I hope this technical support resource assists in your research and experimental planning.
The table below summarizes key quantitative relationships between this compound exposure, target inhibition, and clinical outcomes.
| Parameter | Value / Concentration | Context / Correlation |
|---|---|---|
| SYK Inhibition (IC₅₀) | 32 nM (Biochemical assay) [1] | Preclinical activity. |
| JAK Inhibition (IC₅₀) | 0.5 - 12 nM (Biochemical assay) [1] | Preclinical activity. |
| Functional IC₅₀ in Whole Blood | 0.22 - 1.11 μmol/L [2] [3] | Inhibition of BCR, IL-2, IL-4, and IL-6 signaling pathways. |
| Target Efficacy Threshold | >90% inhibition of SYK & JAK pathways [4] | Achieved at tolerated exposures; correlated with tumor response. |
| Recommended Phase 2 Dose | 30 mg twice daily (BID) [4] | Initial 35 mg BID dose was reduced due to PK variability and serious adverse events (SAEs). |
To manage PK variability and its impacts, the following protocols have been developed from clinical trials.
Dosing Strategy: The recommended dosing schedule for continuous daily dosing is 30 mg orally, twice daily, in 28-day cycles [4]. A starting dose of 35 mg BID led to higher-than-expected drug concentrations and serious adverse events in some patients, prompting the dose reduction.
PK Monitoring & Dose Adjustment: Implement a therapeutic drug monitoring (TDM) strategy for patients. The phase 2 study established a protocol for monitoring drug concentrations and implementing dose reductions if a patient is found to be a "PK outlier." This has resulted in an improved safety profile [4].
Correlating PK with PD and Efficacy: Use whole blood assays to monitor pharmacodynamic (PD) effects. The extent of inhibition of BCR (SYK) and cytokine (JAK) signaling pathways in patient blood samples correlates significantly with tumor response [2] [3]. This PD data can help confirm that a patient's PK profile is sufficient for biological activity.
Here are solutions to frequently encountered issues during this compound investigation.
Scenario: Variable Tumor Response in Preclinical Models
Scenario: Suspected Resistance to BTK Inhibition
Scenario: Managing Adverse Events (AEs) in a Trial Setting
For research into this compound's mechanism of action, the following experimental pathway is recommended.
The corresponding workflow for validating this mechanism in a laboratory setting is outlined below.
In clinical trials, treatment with cerdulatinib was associated with asymptomatic elevations in pancreatic enzymes. The key characteristics of these events are summarized below.
| Feature | Description |
|---|---|
| Primary Event | Asymptomatic increases in serum amylase and lipase [1] [2] [3]. |
| Clinical Pancreatitis | Not associated with clinical signs or symptoms of pancreatitis [1] [2]. |
| Frequency | Grade 3+ increases: Amylase (18-23%); Lipase (18.5-20%) [1] [2]. |
| Outcome | Typically transient and reversible with dose interruption or reduction [1] [2] [3]. |
The following Q&A provides evidence-based guidance for managing elevated pancreatic enzymes in a research or clinical setting.
Q: What is the recommended monitoring protocol for patients on this compound?
Q: How should asymptomatic Grade 3 or higher elevations in amylase/lipase be managed?
Q: Is there evidence of clinical pancreatitis with this compound?
This compound is a novel, orally available, reversible ATP-competitive inhibitor that dually targets Spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members [4]. The diagram below illustrates the key signaling pathways inhibited by this compound and the proposed monitoring strategy for pancreatic enzymes.
The precise mechanism behind the asymptomatic amylase and lipase elevation is not yet fully elucidated. Preclinical evidence suggests that SYK and JAK/STAT pathways are not primary drivers of pancreatic acinar cell injury, which is typically initiated by intracellular protease activation [5]. This may explain the dissociation between laboratory elevation and clinical pancreatitis.
For researchers designing preclinical studies, incorporating a structured monitoring plan is essential. The following workflow outlines key decision points.
The management of asymptomatic enzyme elevations should be distinguished from protocols for clinical pancreatitis. Available data indicates that this compound does not necessitate therapy discontinuation due to pancreatic toxicity [1] [2] [3].
Table 1: Key Characteristics of this compound
| Attribute | Description |
|---|---|
| Drug Name | This compound (also known as PRT062070) |
| Primary Targets | SYK, JAK1, JAK2, JAK3, TYK2 kinases [1] [2] |
| Mechanism of Action | Reversible, ATP-competitive dual inhibitor of SYK and JAK kinases [3] [2] |
| Therapeutic Rationale | Simultaneously blocks B-cell receptor (BCR) signaling (via SYK) and cytokine-mediated survival signaling (via JAK/STAT), overcoming microenvironmental protection [3] |
| Relevant Indications | Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-Cell Lymphoma (DLBCL), and other B-cell malignancies [3] [4] |
Q1: What is the core mechanistic rationale for using a dual SYK/JAK inhibitor like this compound in B-cell malignancies? The tumor microenvironment, particularly the lymph nodes, provides critical survival signals to malignant B cells. Two key pathways are:
This compound's dual action simultaneously inhibits both pathways, leading to enhanced apoptosis, especially in aggressive disease subtypes, and can overcome the protective effects of the microenvironment [3] [2].
Q2: What are the pharmacologically achievable concentrations of this compound to use in in vitro experiments? Dosing in clinical studies achieved plasma concentrations that can guide your in vitro work.
Table 2: Clinically Achieved Plasma Concentrations of this compound
| Dose in Patients | Peak Plasma Concentration (Cmax) | Trough Plasma Concentration (Cmin) |
|---|---|---|
| 45 mg daily | ~2 µM [3] | - |
| 40-65 mg daily | - | Steady-state trough of ~1 µM [1] |
Key findings from preclinical models indicate that:
Recommendation: For in vitro experiments, a concentration range of 0.5 - 2 µM is physiologically relevant and has demonstrated robust biological activity [3] [1].
Q3: How do I assess the on-target inhibitory activity of this compound in my cellular models? You can verify target engagement by measuring the reduction of phosphorylation in downstream signaling proteins. Below is a core experimental workflow.
Key Readouts:
This protocol can be adapted for various stimulation models, including coculture with nurse-like cells (NLCs) to mimic the microenvironment [3].
Q4: Which biomarkers can help identify B-cell malignancy models most sensitive to this compound? Research suggests that samples with specific biological characteristics show greater sensitivity to this compound-induced apoptosis [3].
Table 3: Biomarkers Associated with Enhanced Sensitivity to this compound
| Biomarker Category | Example Biomarkers | Association with Sensitivity |
|---|---|---|
| Genetic & Molecular | IGHV unmutated status, High surface IgM (sIgM) expression | Greater reliance on BCR signaling [3] |
| Prognostic Markers | ZAP70 positive, CD49d positive | More aggressive disease and microenvironment interaction [3] |
| DLBCL Subtype | Both ABC-DLBCL and GCB-DLBCL | Broad activity across subtypes; check for pSYK/pSTAT3 expression [4] |
Q5: Does this compound synergize with other targeted therapies? Yes, combination strategies are a key advantage. Notably, this compound has shown promising synergy with the BCL-2 inhibitor Venetoclax (ABT-199).
Problem: Lack of Apoptosis in My Cell Line.
Problem: High Background in Phospho-Flow Cytometry.
Problem: Want to Model Microenvironment-Mediated Resistance.
The following table summarizes the potential resistance mechanisms to this compound identified in preclinical models.
| Mechanism Category | Specific Pathway/ Alteration | Proposed Effect | Supporting Evidence |
|---|---|---|---|
| Upstream Bypass | Activation of JAK/STAT pathway [1] | Provides survival signals independent of SYK inhibition. | This compound-induced apoptosis linked to JAK/STAT inhibition and MCL-1 downregulation [1]. |
| Alternative Survival Pathways | Microenvironmental cytokines (IL-4, IL-6) [2] [3] | Activates JAK/STAT and other pro-survival pathways, protecting cells. | IL-4 in CLL lymph nodes can reduce effectiveness of BCR kinase inhibitors [2]. |
| PI3K/Akt, NF-κB, or MAPK signaling [4] [5] | Compensatory activation of pathways downstream or parallel to BCR. | Non-genetic resistance to other BCR inhibitors involves upregulation of these pathways [4] [5]. | |
| Genetic Mutations | Point mutations in JAK kinase domain [6] | Prevents this compound binding, a common resistance mechanism for kinase inhibitors. | Known mechanism for JAK inhibitor resistance; relevance to this compound is preclinical [6]. |
For researchers aiming to characterize resistance mechanisms in vitro, the following core methodology provides a foundational workflow. This process involves generating resistant cells and then systematically analyzing the underlying causes.
Detailed Methodological Considerations:
Q1: Can this compound overcome resistance to other BCR inhibitors like ibrutinib? A: Yes, preclinical evidence strongly suggests it can. This compound has demonstrated the ability to induce apoptosis in primary CLL samples from patients resistant to ibrutinib, including those with the common BTK-C481S mutation. This is due to its dual mechanism of action, targeting SYK upstream of BTK in the BCR pathway, as well as the JAK/STAT pathway [3] [1].
Q2: What are the most promising combination strategies to prevent resistance? A: Preclinical data points to several rational combinations:
Q3: Where can I find the latest clinical trial data on this compound? A: The primary clinical trial for this compound in hematologic malignancies is NCT01994382 [2] [8] [7]. Recent results from this trial have been published for relapsed/refractory peripheral T-cell lymphoma, confirming the drug's clinical activity and tolerable safety profile [8].
Q1: What is this compound and what is its primary mechanism of action? this compound is an orally available, small-molecule, ATP-competitive kinase inhibitor. Its primary mechanism is the dual inhibition of key signaling pathways: it simultaneously targets Spleen Tyrosine Kinase (SYK) in the B-cell receptor (BCR) pathway and Janus Kinases (JAK1, JAK2, JAK3, TYK2) in the JAK-STAT pathway [1] [2]. This dual action disrupts multiple survival signals in malignant B-cells.
Q2: How does this dual mechanism overcome BTK C481S mutation resistance? Resistance to covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) often arises from a mutation in the BTK gene at position 481, where a cysteine is replaced by a serine (C481S). This mutation prevents the irreversible covalent binding of these drugs [3] [4].
The diagram below illustrates how this compound targets both the BCR and JAK-STAT pathways to overcome BTK C481S resistance.
The following tables summarize quantitative data and experimental observations from pre-clinical studies on this compound.
Table 1: Efficacy of this compound in Primary CLL Samples (ex vivo) [2]
| Parameter | Finding | Notes |
|---|---|---|
| Average IC₅₀ | 2.57 µM | Concentration for 50% cell death. Median IC₅₀ was 1.49 µM. |
| IC₅₀ Range | 0.37 - 10.02 µM | Across a cohort of 60 patient samples. |
| Sensitivity Correlation | Greater in samples with unmutated IGHV and high-risk cytogenetics (e.g., del(11q), del(17p)) | Suggests potential efficacy in poor-prognosis populations. |
| Apoptosis Induction | Dose-dependent increase in Annexin V+/7-AAD+ cells; PARP cleavage; MCL-1 downregulation. | Confirms cell death is via apoptosis. |
Table 2: Comparison of this compound and Ibrutinib in Microenvironment Models [2] [6]
| Experimental Model | This compound (at Cmax ~2µM) | Ibrutinib (at Cmax ~0.5µM) |
|---|---|---|
| Stromal Co-culture (HS-5, NKTert lines) | Significantly reduced CLL cell viability over 7 days. | Little to no effect on CLL cell viability. |
| Soluble Survival Signals (αIgM + IL-4 + CD40L) | Consistently induced significant cytotoxicity. | Did not affect cell viability. |
| Ibrutinib-Resistant Cells (with BTK C481S) | Blocked proliferation. | Ineffective (by definition of the model). |
The protocols below are adapted from key studies to help you validate this compound's activity in your own research models [1] [2].
Protocol 1: Assessing Cell Viability and Apoptosis
Protocol 2: Evaluating Efficacy in Microenvironment Co-culture Models
Protocol 3: Analyzing Signaling Pathway Inhibition
Mechanism of Action: this compound is an oral, dual-targeted tyrosine kinase inhibitor that simultaneously inhibits Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK1, JAK2, JAK3, TYK2) [1]. This dual action disrupts two critical survival pathways for CLL cells: B-cell Receptor (BCR) signaling and microenvironmental cytokine signaling [2] [3].
Primary Function: It antagonizes BCR and microenvironmental signaling in CLL, overcoming protective cues from the tumor microenvironment that typically promote cancer cell survival and confer resistance to therapies like ibrutinib [2] [3] [4]. It is particularly effective in IGHV-unmutated CLL samples, which have greater BCR signaling capacity [3].
The table below summarizes core quantitative data from preclinical studies for your experimental planning and analysis.
| Experimental Aspect | Key Findings/Values | Experimental Context (as reported in literature) |
|---|
| IC50 Values (In Vitro Kinase Assay) [1] | SYK: 32 nM JAK1: 12 nM JAK2: 6 nM JAK3: 8 nM TYK2: 0.5 nM | Biochemical kinase assay against purified targets. | | Apoptosis Induction (CLL PBMCs) [2] [1] | Time- and concentration-dependent apoptosis; significant cell death at 2µM. | Primary CLL patient cells cultured in vitro; apoptosis measured via Annexin V/PI staining and PARP cleavage. | | Overcoming Microenvironment Protection [2] [3] | Reversed protection from anti-IgM, IL-4/CD40L, and Nurse-Like Cells (NLCs). | CLL cells co-cultured with supportive stromal elements or stimulated with soluble factors. | | Impact on Anti-apoptotic Proteins [2] [3] | Prevented upregulation of MCL-1 and BCL-XL; no effect on BCL-2 levels. | Protein levels analyzed by immunoblotting after microenvironment stimulation. | | Synergy with Venetoclax [2] [3] [5] | Induced greater apoptosis in vitro than either drug alone in IL-4/CD40L-treated samples. | CLL cells treated with this compound and venetoclax, alone and in combination. |
This protocol is used to determine the cytotoxic effects of this compound on CLL cells [1].
This protocol assesses the inhibition of BCR and JAK-STAT signaling pathways by measuring phosphorylation levels of key proteins [1].
Problem: High Background Apoptosis in Control CLL Samples
Problem: Weak Phosphorylation Signal Upon BCR Stimulation
Problem: Inconsistent Results in Co-culture Models
The following diagram illustrates the core signaling pathways targeted by this compound and the conceptual experimental workflow for verifying its activity.
Q1: What is the core mechanism by which cerdulatinib prevents MCL-1 and BCL-XL upregulation? A: this compound is a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK). It blocks the downstream signaling pathways (namely ERK, AKT, and NF-κB) that are activated by the B-Cell Receptor (BCR) and microenvironmental cytokines (like IL-4). The prevention of MCL-1 and BCL-XL upregulation is an indirect consequence of inhibiting these key survival signals [1] [2] [3].
Q2: Under what experimental conditions is this prevention observed? A: This effect is consistently demonstrated when CLL cells are exposed to protective stimuli that mimic the tumor microenvironment. Key models include:
Q3: Does this compound directly reduce the basal expression levels of MCL-1 and BCL-XL? A: The studies indicate that this compound primarily acts by preventing the induced upregulation of MCL-1 and BCL-XL in response to survival signals, rather than drastically reducing their baseline expression in unstimulated cells. It is noted that BCL-2 expression remains largely unaffected by the drug [1] [3].
Q4: What is the functional outcome of preventing MCL-1/BCL-XL upregulation? A: By counteracting these key survival signals, this compound shifts the balance towards apoptosis. This sensitizes cancer cells to death and has been shown to synergize with the BCL-2 inhibitor venetoclax (ABT-199) to induce significantly greater apoptosis in CLL cells protected by the microenvironment [1] [4] [3].
The table below summarizes quantitative and qualitative findings from key preclinical studies.
| Experimental Context | Effect on MCL-1 | Effect on BCL-XL | Reported Outcome & Citation |
|---|---|---|---|
| IL-4/CD40L stimulation | Prevents upregulation | Prevents upregulation | Overcomes protection; synergizes with venetoclax [1] [3] |
| Anti-IgM (BCR) stimulation | Prevents upregulation | Prevents upregulation | Induces apoptosis; overcomes microenvironmental protection [1] [2] [3] |
| Nurse-Like Cell (NLC) co-culture | Prevents upregulation | Prevents upregulation | Reduces tumor cell viability despite microenvironmental support [1] [4] [3] |
| Monotherapy (no stimulation) | Associated with downregulation in apoptosis assays | - | Induction of apoptosis correlates with MCL-1 reduction and PARP cleavage [2] [5] |
The following protocols are adapted from the methodologies cited in the search results [1] [4] [2].
Objective: To determine the effect of this compound on the protein levels of MCL-1 and BCL-XL in primary CLL cells under protective conditions.
Materials:
Method:
Objective: To test the combined apoptotic effect of this compound and venetoclax on CLL cells protected by the microenvironment.
Materials:
Method:
The following diagram illustrates the mechanism of action of this compound in preventing the upregulation of MCL-1 and BCL-XL, based on the described preclinical models.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No change in MCL-1/BCL-XL levels | Insufficient pathway stimulation; low drug activity. | Titrate stimuli (anti-IgM, IL-4) to confirm upregulation. Validate drug stock activity and use fresh preparations. [1] [3] |
| High background cell death in controls | Poor cell viability at baseline; harsh cell isolation. | Use fresh or properly preserved patient samples. Optimize isolation protocol (e.g., use of Ficoll-Paque). Include viability assays pre-treatment. [4] [2] |
| Weak synergy signal with venetoclax | Suboptimal drug concentrations or timing. | Perform a matrix dose-response experiment for both drugs. Vary the order of drug addition (e.g., pre-treatment with this compound). [1] [3] |
| High variability in Western Blot results | Uneven protein loading or transfer. | Always use a reliable loading control (e.g., HSC70, β-Actin). Confirm transfer efficiency with Ponceau S staining. [1] [2] |
What are the key pharmacodynamic targets of Cerdulatinib? this compound is a novel dual SYK/JAK kinase inhibitor. It reversibly and competitively inhibits SYK, JAK1, JAK3, and TYK2, thereby blocking B-cell receptor (BCR) and JAK/STAT signaling pathways crucial for the survival of certain B-cell malignancies. [1] [2]
What plasma concentrations are therapeutically relevant? Clinical studies indicate that a once-daily oral dose of 40-65 mg achieves target plasma concentrations. The table below summarizes key concentration data from preclinical and clinical studies: [3] [2]
| Parameter | Concentration (μM) | Context / Effect |
|---|---|---|
| IC₅₀ Range | 0.2 - 0.9 μM | Inhibition of BCR/SYK and cytokine JAK/STAT signaling in healthy whole blood ex vivo. [2] |
| Apoptosis Induction | 2 μM | Induced apoptosis in most DLBCL cell lines; achieved at clinical doses ≥40 mg. [2] |
| Trough (Cmin) | ~1 μM | Steady-state trough concentration with once-daily dosing. [2] |
| Peak Plasma | 1-2 μM | Steady-state range (trough to peak) achieved with 40-65 mg daily dosing. [3] [2] |
| Anti-inflammatory | 0.3 μM | Average plasma concentration that arrested inflammation in a rat arthritis model. [2] |
The correlation between this compound concentration, target inhibition, and tumor response is a critical aspect of its pharmacodynamics.
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for linking its concentration to biological effects, based on the gathered information.
Formal drug-drug interaction studies for this compound are not detailed in the available clinical literature. The database record from DrugBank states that drug interaction information is "Not Available" [1]. The identified studies primarily report the safety and efficacy of this compound as a monotherapy or in combination with rituximab, without delving into specific pharmacokinetic interactions [2] [3].
This compound is an investigational, oral dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK) [4] [2] [3]. It simultaneously targets two critical cell signaling pathways:
This dual mechanism disrupts survival signals in malignant B-cells and T-cells [5].
The table below summarizes its key molecular targets.
| Target | Action | Primary Rationale in Hematologic Malignancies |
|---|---|---|
| SYK | Inhibitor | Blocking B-cell receptor (BCR) signaling pathway; overcomes resistance to other agents like Ibrutinib [5]. |
| JAK1 | Inhibitor | Blocking cytokine-mediated growth and survival signals [1] [5]. |
| JAK2 | Modulator/Inhibitor | Disrupting signaling for hematopoiesis and immune cell function [1]. |
| JAK3 | Inhibitor | Primarily involved in lymphocyte development and activation [1]. |
| TYK2 | Inhibitor | Involved in interferon and interleukin signaling [5]. |
The following table summarizes the most common treatment-emergent adverse events (TEAEs) reported in a phase 2a study for relapsed/refractory Peripheral T-cell Lymphoma (PTCL) [2]. This provides practical guidance on what to monitor during administration.
| Adverse Event | Frequency (Grade ≥3) | Notes for Researchers |
|---|---|---|
| Amylase Elevation | 23.1% | Often reported as asymptomatic; monitor pancreatic enzymes regularly [2] [3]. |
| Anemia | 20.0% | Monitor complete blood counts; may require supportive care [2]. |
| Lipase Elevation | 18.5% | Often reported as asymptomatic; monitor pancreatic enzymes regularly [2] [3]. |
| Neutropenia | 15.0% (All Grades) | Reported in follicular lymphoma studies; monitor for infection [3]. |
| Diarrhea | 10-12% (All Grades) | Generally low-grade; manage with standard supportive care [3]. |
A cited clinical study combined this compound with Rituximab [3].
A preclinical study provides a methodology for evaluating this compound's efficacy in primary CLL samples, including those resistant to other therapies [5].
FAQ 1: Why was twice-daily (BID) dosing adopted over once-daily (QD) dosing for this compound? BID dosing was implemented to overcome a physiological limitation. Despite a pharmacokinetic (PK) profile with a half-life of 12-16 hours that appeared suitable for QD dosing, the pH-dependent low solubility of this compound limited its dissolution in the gastrointestinal tract. Physiological modeling indicated that BID dosing would increase overall exposure, which was confirmed in clinical trials. The 45 mg BID dose achieved approximately double the exposure compared to QD regimens, leading to more complete and sustained inhibition of the SYK and JAK pathways [1].
FAQ 2: What is the recommended Phase 2a dose and how was it determined? The recommended Phase 2a dose is 35 mg administered orally twice daily. This dose was selected through PK modeling to optimize the balance between efficacy and tolerability. The model predicted that 35 mg BID would yield a steady-state trough concentration ((C_{min})) of 1.02 µM and an average concentration ((C_{avg})) of 1.16 µM. This exposure is projected to be tolerable, efficacious, and achieve complete inhibition of SYK and JAK in peripheral blood assays [1].
FAQ 3: What are the key pharmacodynamic (PD) markers for monitoring target engagement? Target engagement can be monitored through several assays:
FAQ 4: In which hematologic malignancies has this compound shown clinical activity? this compound has demonstrated clinical activity across both B-cell and T-cell malignancies, including:
The following tables summarize key quantitative data from clinical studies to inform your experimental design.
Table 1: Key Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters from Phase 1 Study
| Parameter | QD Dosing (40-100 mg) | 45 mg BID Dosing | 35 mg BID (Modeled) |
|---|---|---|---|
| Steady-State (C_{min}) | 0.70 ± 0.20 µM | ~1.5 µM | 1.02 µM (Predicted) |
| Steady-State (C_{max}) | 1.38 ± 0.23 µM | Not Specified | Not Specified |
| SYK/JAK Inhibition | 50% - 100% (over dosing interval) | Complete inhibition at (C_{min}) | Complete inhibition (Predicted) |
| Half-life ((t_{1/2})) | 12 - 16 hours | 12 - 16 hours | 12 - 16 hours (Assumed) |
Table 2: Clinical Response Rates Across Different Malignancies
| Malignancy | Dose Regimen | Objective Response Rate (ORR) | Complete Response (CR) Rate | Key Study Phase |
|---|---|---|---|---|
| Follicular Lymphoma (FL) | 30 mg BID (Single Agent) | 45% (18/40) | 13% (5/40) | Phase 2a [3] |
| Peripheral T-cell Lymphoma (PTCL) | 30 mg BID | 36.2% (23/65) | 18.5% (12/65) | Phase 2a [4] |
| Angioimmunoblastic T-cell Lymphoma (AITL) | 30 mg BID | 51.9% (14/27) | 37.0% (10/27) | Phase 2a [4] |
Here are detailed methodologies for core experiments cited in the clinical literature, which can be adapted for preclinical research.
Protocol 1: Assessing SYK and JAK Pathway Inhibition in Whole Blood
Protocol 2: Monitoring Correlation Between PK and Tumor Response
Challenge: Inconsistent PD readouts in whole blood assays.
Challenge: Differentiating on-target effects from off-target toxicity.
The diagram below illustrates the core mechanism of action of this compound and the rationale for BID dosing, integrating the information from the clinical data.
The experimental workflow for validating target engagement and efficacy is outlined below.
| Feature | Cerdulatinib | Ibrutinib |
|---|---|---|
| Primary Target(s) | Dual inhibitor of SYK and JAK kinases [1] [2] | Covalent inhibitor of Bruton's Tyrosine Kinase (BTK) [3] [4] |
| Mechanism of Action | Simultaneously blocks B-cell receptor (BCR) signaling (via SYK) and cytokine-mediated survival signals (via JAK/STAT) [1] [2]. Shown to downregulate anti-apoptotic proteins MCL-1 and BCL-XL [1]. | Inhibits BCR signaling, reducing malignant B-cell proliferation and survival. Also disrupts CLL cell migration and adhesion within protective tissue microenvironments [5] [3]. |
| Stage of Development | Preclinical and early-phase clinical trials (Phase 1/2a) for CLL and other B-cell malignancies [1] [2]. | Approved for CLL/SLL in first-line and relapsed/refractory settings. Over a decade of clinical use and long-term follow-up data available [6] [3] [7]. |
| Key Efficacy Findings | • Induces apoptosis in primary CLL cells, especially in samples with unmutated IGHV or other poor prognostic markers [2]. • Overcomes protective signals from the microenvironment and induces cell death where ibrutinib does not [2]. • Blocks proliferation of ibrutinib-resistant CLL cells, including those with BTK C481S mutation [2]. • Synergizes with venetoclax (BCL-2 inhibitor) in vitro [1]. | • 10-year data from the RESONATE-2 trial show a median PFS of 8.9 years in first-line CLL/SLL [6]. • Effective in high-risk patients (e.g., with del(17p), though outcomes are inferior to those without this abnormality [6] [7]. • In relapsed/refractory CLL, a phase II trial showed a median PFS of 43.2 months and median OS of 79.5 months [7]. | | Resistance | Preclinical data shows activity in models of ibrutinib resistance [2]. | Resistance can develop, often associated with mutations in BTK (C481S) or PLCG2 [2] [7]. In one long-term study, BTK mutations were detected in 57% of relapsed/refractory patients tested [7]. |
The following diagram illustrates the distinct yet interconnected pathways targeted by ibrutinib and this compound in a CLL cell.
This dual mechanism allows this compound to target CLL cell survival through two major pathways and may explain its potential to overcome resistance to single-pathway inhibitors like ibrutinib [1] [2].
The supporting data for this compound primarily comes from in vitro studies using primary CLL patient samples. Below is a summary of a representative experimental workflow and its findings.
| Experimental Aspect | Details |
|---|---|
| Study Objective | To evaluate the anti-tumor effects of this compound on primary CLL cells, including its ability to overcome microenvironmental protection and ibrutinib resistance [2]. |
| Sample Source | Primary CLL cells isolated from patient peripheral blood mononuclear cells (PBMCs) [1] [2]. |
| Treatment Conditions | Cells were treated with serial dilutions of this compound, ibrutinib, or a vehicle control. For microenvironment-mimicking conditions, cells were co-cultured with stromal cell lines (HS-5) or stimulated with a combination of αIgM (to simulate BCR activation), IL-4, and CD40L [2]. |
| Key Assays & Readouts | - Cell Viability/Apoptosis: Measured using flow cytometry with Annexin V/Propidium Iodide or 7-AAD staining after 24-72 hours of treatment [2].
The available data positions this compound as a promising strategy for addressing the challenge of ibrutinib resistance. Its unique dual-inhibition mechanism offers a potential therapeutic path for patients who have relapsed on BTK inhibitors.
However, it is crucial to note that while the preclinical results are compelling, this compound's clinical efficacy and safety profile in CLL are not yet fully established. In contrast, ibrutinib has a proven track record with long-term data confirming its durable efficacy, though resistance remains a clinical hurdle [6] [7].
The table below summarizes the core differences between these two inhibitors based on available data.
| Feature | This compound | Fostamatinib |
|---|---|---|
| Primary Target(s) | Dual inhibitor of Syk and JAK (JAK1, JAK2, JAK3, TYK2) family members [1] [2] | Inhibitor of Spleen Tyrosine Kinase (Syk) [3] [4] |
| Key Mechanism | Reversibly competes with ATP for Syk and JAK kinase domains, simultaneously blocking B-cell receptor and JAK/STAT signaling pathways [1]. | Rapidly metabolized to active form R406; inhibits B-cell receptor signaling and Fc receptor-mediated platelet destruction [3] [5]. |
| Approved Indications | None (Investigational) [6] [2] | Chronic adult immune thrombocytopenia (ITP) [5] [4] |
| Investigational Uses | Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL), especially AITL/TFH subtype; B-cell malignancies (CLL, NHL) [6] [1] [2]. | Rheumatoid arthritis, autoimmune hemolytic anemia, IgA nephropathy, SIRS/Sepsis (preclinical) [3] [5] [4]. |
| Clinical Efficacy (Sample) | In r/r PTCL: ORR 36.2% (12 CR, 9 PR). In AITL/TFH subtype: ORR 51.9% (10 CR, 4 PR) [6] [2]. | In r/r DLBCL: ORR 22% (1 CR, 4 PR in 23 pts). In CLL/SLL: ORR 55% (in 11 pts) [3]. |
| Common Grade ≥3 AEs | Anemia (20.0%), transient & asymptomatic amylase/lipase elevation (23.1%/18.5%), neutropenia (12.3%) [6] [2]. | Diarrhea, neutropenia, thrombocytopenia, hypertension [3]. |
The different targeting profiles of this compound and fostamatinib lead to distinct mechanisms of action.
This compound's unique value lies in its ability to concurrently inhibit two critical signaling pathways. This dual action is particularly relevant in cancers where both B-cell receptor and JAK/STAT signaling contribute to tumor survival [1]. The diagram below illustrates how this compound blocks these parallel pathways.
Fostamatinib disrupts signaling downstream of immunoreceptors like the B-cell receptor (BCR) and Fc receptors. This is particularly effective in autoantibody-mediated diseases like ITP, where it blocks Fc receptor signaling in macrophages, thereby preventing antibody-mediated platelet destruction [3] [5]. The following diagram outlines this mechanism.
Supporting experimental data and methodologies are crucial for evaluating these agents.
The choice between this compound and fostamatinib in drug development is highly context-dependent:
Cerdulatinib is a novel, orally available, small-molecule ATP-competitive inhibitor that dually targets the SYK and JAK kinases [1] [2]. This dual inhibition is strategically important because:
Simultaneously blocking these two pathways can overcome the limitations of single-target agents and counter microenvironment-mediated protection of tumor cells [2] [4]. The diagram below illustrates how this compound targets these key signaling pathways.
Experimental data from a key 2015 study demonstrates this compound's activity across DLBCL subtypes. The study used eleven DLBCL cell lines (representing both ABC and GCB subtypes) and primary tumor cells from patient samples [1] [5].
The table below summarizes the core findings on this compound's effects in DLBCL models.
| Experimental Model | Reported Findings | Implications |
|---|
| Panel of 11 DLBCL Cell Lines (ABC & GCB) [1] [5] | • Induced apoptosis (caspase-3/PARP cleavage) in both subtypes. • Caused G1/S cell cycle arrest (inhibited RB phosphorylation, downregulated cyclin E). | Demonstrates direct cytotoxic and cytostatic effects, independent of cell-of-origin. | | Primary DLBCL Tumor Cells (GCB & non-GCB) [1] [6] | • Blocked BCR and JAK/STAT signaling. • Induced cell death. | Confirms activity in primary patient-derived cells, supporting clinical relevance. | | Tissue Microarray (62 primary tumors) [1] | 58% (36/62) expressed phospho-SYK or phospho-STAT3. | Provides a biological rationale for targeting both SYK and JAK in a majority of DLBCL patients. |
To help in evaluating and potentially replicating these findings, here are the methodologies used in the core experiments cited above [1]:
| Study Model / CLL Cohort | Key Findings on this compound Efficacy | Experimental Context & Comparison |
|---|---|---|
| Overall Cohort (n=60) | Average IC50: 2.57 μM (Median: 1.49 μM); Range: 0.37 - 10.02 μM [1] | Cell viability measured after 72-hour treatment with serial drug dilutions [1]. |
| IGHV Unmutated vs. Mutated | Lower IC50 (greater sensitivity) in IGHV unmutated CLL (P = 0.0395) [1] |
Subgroup analysis based on IGHV mutational status [1]. |
| High-Risk Cytogenetics | Greater sensitivity in CLL with del(11q), trisomy 12, or del(17p) vs. del(13q) or normal cytogenetics [1] | Subgroup analysis based on cytogenetic abnormalities [1]. |
| Microenvironment Co-culture | Significant reduction in CLL cell viability in presence of stromal cells (HS-5, NKTert) or survival signals (α-IgM+IL-4+CD40L) [1] | Ibrutinib (0.5 μM) showed little effect on cell survival under the same protective conditions [1]. |
| Ibrutinib-Resistant Models | Blocked proliferation of ibrutinib-resistant primary CLL cells and BTKC481S-transfected lymphoma cells [1] | Demonstrates potential to overcome a common ibrutinib resistance mechanism [1]. |
This compound is a first-in-class, orally available, small-molecule inhibitor that acts as a dual inhibitor of SYK and JAK kinases [1]. Its anti-tumor effects are linked to the simultaneous disruption of two crucial signaling pathways in CLL:
This dual action leads to downstream inhibition of pro-survival proteins like AKT, ERK, and NF-κB. Notably, the induction of apoptosis is associated with down-regulation of the anti-apoptotic protein MCL-1 and increased PARP cleavage [1].
The following diagram illustrates the signaling pathways targeted by this compound and its mechanism of inducing cell death:
The key findings on this compound are based on the following established experimental methodologies from the 2017 study [1]:
Cell Viability and IC50 Determination: Primary CLL cells from patient samples were treated with serially diluted this compound. After a 72-hour incubation, cell viability was quantified using propidium iodide (PI) staining followed by flow cytometry analysis. The IC50 (concentration that inhibits 50% of cell growth) was calculated from the resulting dose-response curves.
Apoptosis Assay: CLL cells treated with this compound were stained with Annexin V and 7-AAD. The percentage of apoptotic cells (Annexin V-positive) was then measured by flow cytometry. Concurrently, changes in apoptosis-related proteins like MCL-1 and cleaved PARP were analyzed by western blotting.
Microenvironment Co-culture Models: To mimic the in vivo protective niche, CLL cells were co-cultured with supportive stromal cell lines, either HS-5 (human bone marrow stromal cells) or NKTert. The cells were also stimulated with a combination of survival signals: soluble anti-IgM (αIgM), IL-4, and CD40L. This compound's ability to kill cells under these conditions was compared directly with ibrutinib.
Proliferation Assay: CLL cell proliferation was assessed using the NKTert co-culture model. DNA synthesis, as a marker of proliferation, was measured by BrdU (bromodeoxyuridine) incorporation, which was detected via flow cytometry.
For researchers, the pre-clinical data suggests this compound's potential as a strategy to overcome the limitations of single-pathway inhibition, especially in high-risk and treatment-resistant CLL [1]. Its ability to simultaneously target both BCR and JAK-STAT signaling could lead to deeper responses by more effectively disrupting tumor-microenvironment interactions.
However, it is important to note that while these ex vivo findings are promising, the clinical development of this compound for CLL appears to have progressed slowly. According to clinical trial records, a Phase 1/2a study in CLL, SLL, and NHL was completed in late 2020 [2]. More recent updates and conference abstracts have focused on its application in other B-cell malignancies, such as relapsed/refractory follicular lymphoma and peripheral T-cell lymphoma (PTCL) [2].
The data below are final results from an open-label, single-arm Phase 2a dose-expansion study (NCT01994382). Patients with relapsed/refractory FL received this compound as monotherapy or in combination with rituximab [1].
| Parameter | This compound Monotherapy | This compound + Rituximab |
|---|---|---|
| Overall Response Rate (ORR) | 52.9% (efficacy-evaluable, n=34) | 76.9% (efficacy-evaluable, n=26) |
| Complete Response (CR) Rate | 8 CRs | 6 CRs |
| Partial Response (PR) Rate | 10 PRs | 14 PRs |
| Stable Disease (SD) | 9 patients | 6 patients |
| Median Time to Response (TTR) | 2.8 months | 1.8 months |
| Median Duration of Response (DoR) | Not Reached | 16.6 months |
| Median Progression-Free Survival (PFS) | 12.7 months | 18.3 months |
| Common Grade ≥3 Treatment-Emergent Adverse Events (≥5%) | Increased lipase, neutropenia, diarrhea, hypertension, pneumonia, increased amylase, nausea, pulmonary embolism [1] |
The study also analyzed how the number of prior therapies affected the treatment response, particularly for the combination therapy [1].
| Prior Lines of Therapy | This compound + Rituximab ORR |
|---|---|
| ≤ 3 prior regimens | 93.8% (15/16 patients) |
| ≥ 4 prior regimens | 50.0% (5/10 patients) |
For researchers, here are the key methodological details from the clinical trial that generated the above data [1]:
This compound's activity in B-cell malignancies like FL is linked to its unique mechanism of action, which simultaneously targets two critical signaling pathways. The diagram below illustrates this dual inhibition.
This dual mechanism is key to its activity in FL, where both B-cell receptor (BCR) and JAK/STAT signaling contribute to tumor cell survival and proliferation [2] [3] [1].
The following table consolidates binding affinity (Kd) and kinase activity inhibition (IC50) data for this compound and other inhibitors from a comparative profiling study [1]. This data allows for a direct, head-to-head comparison of potency and selectivity.
Table 1: Binding Affinity and Activity Inhibition of JAK Inhibitors [1]
| Inhibitor Name | JAK1 Kd (nM) | JAK2 Kd (nM) | JAK3 Kd (nM) | TYK2 Kd (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
|---|---|---|---|---|---|---|---|---|
| This compound | 23 | 4.8 | 3.3 | 6.9 | 22 | 11 | 25 | 26 |
| Ruxolitinib | 19 | 0.8 | 27 | 1.1 | 5.8 | 3.2 | 278 | 60 |
| Fedratinib | 258 | 4.3 | 85 | 217 | 56 | 10 | 1812 | 3714 |
| Pacritinib | 318 | 6.6 | 41 | 125 | 371 | 14 | 311 | 536 |
| Momelotinib | 72 | 6.7 | 19 | 9.2 | 143 | 11 | 325 | 252 |
Based on this data, you can interpret this compound's profile as follows:
Understanding the structural mechanisms of inhibition helps contextualize these selectivity profiles. The diagram below illustrates the binding sites of different inhibitor types within the JAK2 kinase domain.
The key structural insights are:
Table 2: Key Experimental Protocols in Profiling Studies
| Protocol Name | Application in Profiling | Key Details from Studies |
|---|---|---|
| Fluorescence Polarization (FP) Binding Assay | Measuring direct binding affinity (Kd) to purified JAK kinase domains [1]. | Used to determine the nanomolar Kd values presented in Table 1 [1]. |
| LANCE Ultra Kinase Assay | Measuring functional inhibition of kinase activity (IC50) [1]. | Used to determine the IC50 values for phosphorylation activity in Table 1 [1]. |
| X-ray Crystallography | Determining high-resolution 3D structure of inhibitor-JAK complexes [6]. | Revealed atomic-level interactions between inhibitors (like this compound) and the JAK2 kinase domain, confirming binding mode [6] [1]. |
| Cellular Signaling & Viability Assays | Assessing functional biological impact in disease-relevant models [2] [4]. | Includes immunoblotting for phospho-proteins (e.g., pSTAT3) and flow cytometry for apoptosis in lymphoma/leukemia cell lines [2] [4]. |
The distinct profile of this compound informs its potential therapeutic applications:
The following diagram illustrates the distinct yet overlapping pathways targeted by cerdulatinib and idelalisib within a B-cell, highlighting their multi-targeted versus selective inhibition profiles.
This compound's unique dual inhibition offers a strategic advantage in the tumor microenvironment:
The compelling efficacy profile of this compound is supported by robust experimental data.
Experimental Protocols from Preclinical Studies [1]
Summary of Key Experimental Findings for this compound [1]
| Experimental Model | Key Finding | Implication |
|---|---|---|
| BCR & IL-4 Stimulation | Inhibited downstream pSyk, pSTAT6, pERK, pAKT | Potently blocks two major survival pathways |
| NLC Co-culture | Prevented NLC-mediated production of CCL3/CCL4 | Disrupts critical crosstalk with the tumor microenvironment |
| Apoptosis Assay | Induced apoptosis; enhanced in IGHV unmutated, CD49d+, ZAP70+ samples | Potentially more effective in high-risk CLL |
| Protection Assay (IL-4/CD40L) | Overcame protection by preventing upregulation of MCL-1 and BCL-XL | Counteracts induced resistance to cell death |
| Combination with Venetoclax | Synergized to induce apoptosis in protected cells | Rationale for novel combination therapy |
The distinct profiles of this compound and idelalisib suggest different therapeutic applications:
| PTCL Subtype | Complete Response (CR) Rate | Source (Study Population & Date) |
|---|
| Angioimmunoblastic T-cell lymphoma (AITL/TFH) | 41% (9 of 22 patients) [1] 50% (7 of 14 patients) [2] | Phase 2a (N=61), 2019 Analysis [1] Phase 2a, 2019 Report [2] | | PTCL, All Comers | 27% (11 of 41 patients) [2] ~20% (12 of 65 patients) [3] | Phase 2a, 2019 Report [2] Phase 2a (N=65), 2025 Publication [3] | | PTCL-NOS (Not Otherwise Specified) | ~18% (2 of 11 patients) [3] | Phase 2a, 2025 Publication [3] | | Other Subtypes | CRs observed in ALCL, gamma-delta T-cell lymphoma, and adult T-cell leukemia/lymphoma [2]. | Phase 2a, 2019 Report [2] |
Understanding this compound's mechanism and the trial design helps contextualize these results.
The synergy between cerdulatinib (a dual SYK/JAK inhibitor) and venetoclax (a BCL-2 inhibitor) is primarily achieved by simultaneously blocking multiple survival pathways in cancer cells.
The foundational evidence for this synergy comes from a study on primary Chronic Lymphocytic Leukemia (CLL) patient samples. The key methodological steps are summarized below [1]:
| Experimental Step | Key Details |
|---|---|
| Sample Source | Primary CLL cells from patient peripheral blood mononuclear cells (PBMCs). |
| Microenvironment Simulation | Cells treated with IL-4 and CD40L to activate pro-survival pathways. |
| Drug Treatment | This compound and venetoclax, both alone and in combination. |
| Apoptosis Assessment | Measured via flow cytometry (e.g., Annexin V staining). |
| Mechanism Analysis | Immunoblotting to analyze levels of MCL-1 and BCL-XL proteins. |
The diagram below illustrates the proposed molecular mechanism for the this compound and venetoclax synergy.
Cerdulatinib's primary differentiator is its dual inhibition of both Spleen Tyrosine Kinase (SYK) in the B-cell receptor (BCR) pathway and Janus Kinases (JAKs) in the JAK-STAT pathway [1] [2] [3]. This dual action allows it to simultaneously block two critical survival pathways used by cancer cells, especially in the protective tumor microenvironment [1].
The diagram below illustrates how this compound targets these signaling pathways to inhibit STAT6 phosphorylation.
The following table summarizes the biochemical potency (IC50 values) of this compound against its key kinase targets, demonstrating its strong affinity for JAK family enzymes [3].
| Kinase Target | This compound IC50 (nM) |
|---|---|
| TYK2 | 0.5 nM |
| JAK1 | 12 nM |
| JAK2 | 6 nM |
| JAK3 | 8 nM |
| SYK | 32 nM |
This compound has distinct advantages over other targeted therapies, particularly in its ability to overcome microenvironmental protection and resistance. The table below compares its performance with ibrutinib (a BTK inhibitor) and selective JAK inhibitors based on experimental models [1] [2].
| Feature | This compound | Ibrutinib (BTKi) | Selective JAKi |
|---|---|---|---|
| Key Targets | SYK, JAK1/2/3, TYK2 | Bruton's Tyrosine Kinase (BTK) | JAK1/2/3, TYK2 (subset) |
| Inhibition of STAT6 Phosphorylation | Direct and potent inhibition of IL-4-driven pSTAT6 [2] | Not a primary mechanism of action | Varies by compound; generally a primary mechanism |
| Activity in Microenvironment Co-culture | Induces apoptosis despite stromal/cytokine support [1] | Limited direct apoptosis; cells are protected [1] | Data not fully established in CLL |
| Activity in Ibrutinib-Resistant Models | Blocks proliferation of BTK C481S-mutant cells [1] [3] | Ineffective | Not typically effective against BCR-driven resistance |
| Effect on Anti-apoptotic Proteins | Prevents upregulation of MCL-1 and BCL-xL [2] [4] | Limited effect on MCL-1 [1] | Can reduce MCL-1 |
Key experimental findings that underscore this compound's efficacy are listed below, along with the methodologies used.
Primary CLL Cell Apoptosis [1] [2] [4]
Overcoming Microenvironmental Protection [1] [2]
Inhibition of BCR and JAK-STAT Signaling [2] [3]
| Drug (Inhibitor Type) | Indication (Trial Phase) | Most Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) | Notable Safety Findings |
|---|---|---|---|
| Cerdulatinib (Dual SYK/JAK) | Relapsed/Refractory Peripheral T-Cell Lymphoma (Phase 2a) [1] | Asymptomatic amylase elevation (23.1%), Anemia (20.0%), Asymptomatic lipase elevation (18.5%) | No late-stage colitis, cardiac, or liver abnormalities observed in follicular lymphoma trials; no evidence of cumulative toxicity [2] |
| This compound (Dual SYK/JAK) | Relapsed/Refractory Follicular Lymphoma (Phase 2a) [2] | Lipase increase (25%), Neutropenia (15%), Amylase increase (13%), Diarrhea (10%) | Asymptomatic pancreatic enzyme elevations not associated with pancreatitis [2] |
| Sovleplenib (SYK) | Relapsed/Refractory Mature B-cell Tumors (Phase 1) [3] | Decreased neutrophil count (29.9%), Pneumonia (12.1%), Decreased white blood cell count (11.2%) | - |
| Fostamatinib (SYK) | Immune Thrombocytopenia (Ref.) [4] | (Specific grade ≥3 data not detailed in provided results) | FDA-approved for refractory ITP [4] |
The safety data for this compound is primarily derived from open-label Phase 2a studies, which follow standardized clinical trial protocols to ensure consistent safety monitoring.
This compound's unique dual inhibition profile may explain its distinct safety characteristics. The diagram below illustrates its targets within key signaling pathways.
This compound simultaneously inhibits Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK1, JAK3, TYK2) [5]. This dual action distinguishes it from more selective agents:
When evaluating this compound's safety profile for drug development:
The following data summarizes results from a Phase 2a study of Cerdulatinib in patients with relapsed/refractory Follicular Lymphoma (FL) [1].
| Cohort | Patient Number | Objective Response Rate (ORR) | Complete Response (CR) Rate | Partial Response (PR) Rate | Stable Disease (SD) Rate |
|---|---|---|---|---|---|
| This compound Monotherapy | 40 | 45% | 13% | 33% | 25% |
| This compound + Rituximab | 13 | 62% | 8% | 54% | 39% |
Additional Clinical Context:
Preclinical studies provide the rationale for this compound's efficacy, showing it induces cell death and overcomes protective signals. The table below outlines key findings from in vitro experiments using primary CLL patient cells [3].
| Experimental Assay | Key Finding | Implication |
|---|---|---|
| Apoptosis Assay | Induced time- and concentration-dependent apoptosis. | Directly kills cancer cells. |
| Signaling Inhibition (Immunoblotting/Phosflow) | Inhibited BCR-induced phosphorylation of SYK, ERK, and AKT; inhibited IL-4-induced phosphorylation of STAT6. | Dual suppression of key survival pathways. |
| Microenvironment Co-culture (with NLCs) | Overcame protection from nurse-like cells (NLCs); prevented NLC-mediated production of chemokines CCL3/CCL4. | Blocks pro-survival signals from the tumor microenvironment. |
| Combination with Venetoclax | Synergistically induced apoptosis, particularly in IL-4/CD40L-stimulated samples. | Provides rationale for combination strategies to enhance cell death. |
For researchers seeking to replicate or understand the depth of these findings, here are the methodologies from key experiments [3].
This compound's activity stems from its simultaneous inhibition of the B-cell receptor (BCR) and JAK/STAT signaling pathways, which are critical for tumor cell survival and proliferation [3] [4].
The diagram illustrates how this compound uniquely targets both pathways:
The data indicates that this compound is a promising therapeutic option, particularly for patients with relapsed/refractory disease.